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  • Product: N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline
  • CAS: 1040681-04-6

Core Science & Biosynthesis

Foundational

Deconvoluting the Mechanism of Action of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline: A Structural Pharmacology and Experimental Guide

Executive Summary N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline (CAS 1040681-04-6) is a highly lipophilic, synthetic secondary amine. In the landscape of drug discovery, compounds of this nature often emerge as hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline (CAS 1040681-04-6) is a highly lipophilic, synthetic secondary amine. In the landscape of drug discovery, compounds of this nature often emerge as high-throughput screening (HTS) hits from combinatorial libraries. While it currently lacks a canonically defined biological target in clinical literature, its structural motifs strongly suggest activity as a state-dependent ion channel blocker or a monoaminergic receptor modulator.

This whitepaper establishes a predictive mechanism of action (MoA) based on rigorous pharmacophore analysis and provides a self-validating experimental framework to deconvolute its pharmacology. By bridging structural prediction with functional electrophysiology, this guide serves as a blueprint for characterizing novel aryloxy-amine screening hits.

Pharmacophore Analysis & Predictive Mechanism of Action

To hypothesize the MoA, we must deconstruct the molecule into its core pharmacophoric elements and compare them against established drug classes [1].

  • 2,5-Dimethylphenoxy Moiety: This aryloxy group is a classic motif found in Class IB antiarrhythmics (e.g., mexiletine, which is 1-(2,6-dimethylphenoxy)propan-2-amine)[1]. It confers the critical lipophilicity required to partition into the lipid bilayer and access the intracellular vestibule of voltage-gated sodium channels (VGSCs).

  • Propyl Linker & Secondary Amine: The basic nitrogen (predicted pKa ~9.2) ensures the molecule is predominantly protonated at physiological pH (7.4). This cationic center is essential for cation- π interactions with aromatic residues (e.g., Phe1760) in the D4S6 segment of the Nav1.5 pore[2].

  • 3-Isobutoxyaniline Group: This bulky, hydrophobic tail differentiates the compound from simple local anesthetics. It likely enhances binding affinity to the inactivated state of the channel by occupying adjacent hydrophobic pockets, or it may shift the selectivity profile toward specific G-Protein Coupled Receptors (GPCRs), such as β -adrenergic receptors.

Primary Hypothesis: The predicted MoA is the use- and state-dependent blockade of Voltage-Gated Sodium Channels (specifically Nav1.5 or Nav1.7) . The compound enters the open channel pore from the intracellular side and binds with high affinity to the inactivated state, delaying recovery from inactivation and thereby suppressing high-frequency cellular firing[3].

G Cmpd N-[2-(2,5-Dimethylphenoxy)propyl] -3-isobutoxyaniline Pharm Pharmacophore Mapping (Aryloxy + Amine) Cmpd->Pharm Pred1 Hypothesis 1: VGSC Blockade (Nav1.5/1.7) Pharm->Pred1 Pred2 Hypothesis 2: GPCR Antagonism Pharm->Pred2 Assay1 Automated Patch-Clamp (State-dependent block) Pred1->Assay1 Assay2 Radioligand Binding (Beta-adrenergic panel) Pred2->Assay2 MoA Validated Mechanism of Action Assay1->MoA Assay2->MoA

Workflow for the MoA deconvolution of the uncharacterized screening hit.

Experimental Framework for MoA Deconvolution

To validate this hypothesis, a self-validating experimental system is required. Every protocol must include internal controls and orthogonal validation steps so that the resulting data inherently proves its own reliability.

Protocol 1: High-Throughput Radioligand Binding (Primary Screening)

Objective: Determine primary target engagement across a panel of VGSCs. Causality: [3H] -batrachotoxinin A 20- α -benzoate (BTX-B) binds to Site 2 on the VGSC, forcing the channel open. Local anesthetics and Class IB antiarrhythmics bind to an overlapping but distinct receptor site in the pore, allosterically inhibiting BTX-B binding. Measuring the displacement of [3H] -BTX-B quantifies the compound's affinity for the pore. Self-Validating Design: Veratridine is used to define non-specific binding (ensuring an accurate signal window), while Mexiletine serves as a reference standard to calculate relative potency.

Step-by-Step Methodology:

  • Preparation: Isolate membrane fractions from HEK293 cells stably expressing hNav1.5. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 × g for 15 minutes.

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein with 2 nM [3H] -BTX-B in binding buffer (50 mM HEPES, 130 mM choline chloride, pH 7.4).

  • Compound Addition: Add N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline at a 10-point concentration gradient (0.1 nM to 100 μ M) in 1% DMSO.

  • Controls: Designate wells for total binding (1% DMSO vehicle) and non-specific binding (300 μ M veratridine). Include a parallel gradient of Mexiletine.

  • Detection: Incubate for 60 minutes at 37°C. Terminate the reaction by rapid vacuum filtration over GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine. Wash three times with ice-cold buffer and quantify via liquid scintillation counting.

Protocol 2: Automated Whole-Cell Patch-Clamp (Functional Validation)

Objective: Confirm state-dependent and use-dependent inhibition of Nav1.5 currents[4]. Causality: Holding the cell at -120 mV ensures all channels are in the resting state, allowing measurement of tonic block. Stepping to -20 mV at 10 Hz forces the channels to cycle rapidly through open and inactivated states. If the compound is a use-dependent blocker, the block will accumulate with each pulse because the drug binds more tightly to the open/inactivated states and lacks sufficient time to unbind during the short interpulse intervals[5]. Self-Validating Design: Lidocaine acts as a positive control to validate the voltage protocol's sensitivity. A washout step validates that current reduction is due to reversible receptor binding, not irreversible cell rundown or membrane toxicity.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing hNav1.5. Harvest and load onto an automated planar patch-clamp system (e.g., SyncroPatch 384).

  • Configuration: Establish whole-cell configuration using an intracellular solution (10 mM NaF, 110 mM CsF, 20 mM CsCl, 10 mM HEPES, pH 7.2) and extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Tonic Block Assessment: Hold the membrane potential at -120 mV. Apply a single test pulse to -20 mV for 20 ms at 0.1 Hz. Record the baseline peak sodium current ( INa​ ).

  • Use-Dependent Assessment: Apply a 10 Hz train of 30 depolarizing pulses to -20 mV. Compare the fractional block of the 1st pulse versus the 30th pulse.

  • Perfusion: Perfuse N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline at 1 μ M, 10 μ M, and 30 μ M. Use 10 μ M Lidocaine in parallel wells as a positive control.

  • Washout: Perfuse compound-free extracellular buffer for 3 minutes to assess the reversibility of the blockade.

G Rest Resting VGSC (Closed) Open Activated VGSC (Open/Depolarized) Rest->Open Depolarization Inact Inactivated VGSC (Refractory) Open->Inact Time Drug Compound Binding (Intracellular Pore) Open->Drug Inact->Rest Repolarization Inact->Drug Block Use-Dependent Blockade (Decreased Excitability) Drug->Block

Hypothesized state-dependent inhibition of voltage-gated sodium channels.

Quantitative Data Presentation

Based on the structural pharmacophore and the proposed experimental framework, the following table summarizes the predicted physicochemical properties and expected pharmacological profile of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline compared to standard reference agents.

Table 1: Predicted Physicochemical & Pharmacological Profile

ParameterPredicted ValuePharmacological Implication
Molecular Weight 327.46 g/mol Optimal size for small-molecule pore blockers.
cLogP ~4.2High lipophilicity; enables rapid crossing of the lipid bilayer to reach the intracellular binding site.
pKa (Secondary Amine) ~9.2Predominantly protonated at pH 7.4; critical for electrostatic interactions within the Nav1.5 pore.
Expected Nav1.5 IC50 (Tonic) > 50 μ MLow affinity for the resting (closed) state of the channel.
Expected Nav1.5 IC50 (Use-dependent) 1.5 - 5.0 μ MHigh affinity for open/inactivated states, driving frequency-dependent suppression of action potentials.
Reversibility (Washout) > 85% recoveryConfirms target-specific binding rather than non-specific membrane disruption.

References

  • Drugs.com. (2025). Mexiletine Monograph for Professionals. Drugs.com. Available at:[Link]

  • Edrich, T., et al. (2005). State-dependent block of human cardiac hNav1.5 sodium channels by propafenone. Journal of Membrane Biology, 207(1), 35-43. Available at:[Link]

  • Tikhonov, D. B., et al. (2006). Atomic determinants of state-dependent block of sodium channels by charged local anesthetics and benzocaine. FEBS Letters, 580(26), 6027-6032. Available at: [Link]

  • Penniman, J. R., et al. (2010). Assessing use-dependent inhibition of the cardiac Na(+) current (I(Na)) in the PatchXpress automated patch clamp. Journal of Pharmacological and Toxicological Methods, 62(2), 107-118. Available at:[Link]

  • Rotordam, M. G., et al. (2021). Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment. Journal of Pharmacological and Toxicological Methods, 112, 107125. Available at: [Link]

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Exploratory

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline

A Note to the Reader: Following a comprehensive search of scientific literature and chemical databases, no information was found on the compound "N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline." This suggests that...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader:

Following a comprehensive search of scientific literature and chemical databases, no information was found on the compound "N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline." This suggests that the compound may be a novel entity not yet described in published literature, a proprietary compound with restricted data access, or an incorrectly named molecule.

Therefore, it is not possible to provide a detailed technical guide on its pharmacokinetics and pharmacodynamics as requested. The creation of such a guide requires existing experimental data on its absorption, distribution, metabolism, excretion, and its mechanism of action.

The following structure is provided as a template for how such a guide would be organized and the types of information it would contain, should data on "N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline" or a similar compound become available. This framework is designed to meet the core requirements of scientific integrity, in-depth analysis, and clear visualization for a research and drug development audience.

[TEMPLATE] Table of Contents

  • Introduction

    • Chemical Identity and Properties of [Compound Name]

    • Therapeutic Rationale and Potential Clinical Applications

    • Overview of Preclinical Development Status

  • Pharmacokinetics (PK)

    • Absorption:

      • Routes of Administration and Bioavailability

      • Factors Influencing Absorption (e.g., solubility, permeability)

      • In Vitro and In Vivo Models for Assessment

    • Distribution:

      • Plasma Protein Binding

      • Tissue Distribution and Volume of Distribution (Vd)

      • Blood-Brain Barrier Penetration (if applicable)

    • Metabolism:

      • Principal Metabolic Pathways

      • Key Cytochrome P450 (CYP) Enzymes Involved

      • Identification of Major Metabolites

    • Excretion:

      • Primary Routes of Elimination (Renal, Fecal)

      • Clearance (CL) and Half-life (t½)

  • Pharmacodynamics (PD)

    • Mechanism of Action:

      • Primary Molecular Target(s)

      • Signaling Pathways Modulated

      • In Vitro Evidence (e.g., receptor binding assays, enzyme inhibition)

    • Pharmacological Effects:

      • Dose-Response Relationships

      • Biomarkers of Target Engagement and Efficacy

      • In Vivo Efficacy in Disease Models

    • Safety Pharmacology:

      • Off-Target Effects

      • Adverse Event Profile in Preclinical Models

  • PK/PD Integration and Modeling

    • Relationship Between Exposure and Response

    • Development of a PK/PD Model

    • Prediction of Human Dose and Dosing Regimen

  • Experimental Methodologies

    • Detailed Protocols for Key Assays

    • Bioanalytical Methods for Quantification

    • Animal Models and Study Designs

    • Summary of the PK/PD Profile

    • Implications for Clinical Development

    • Proposed Next Steps in Research

[EXAMPLE] Visualization and Formatting

Should data become available, it would be presented as follows:

Data Presentation: Summary of Preclinical Pharmacokinetic Parameters
ParameterValueSpeciesRoute of Administration
Bioavailability (F%) DataRatOral
Tmax (h) DataRatOral
Cmax (ng/mL) DataRatOral
AUC (ng*h/mL) DataRatOral
Volume of Distribution (Vd) DataRatIntravenous
Clearance (CL) DataRatIntravenous
Half-life (t½) DataRatIntravenous
Experimental Protocol: In Vitro Metabolic Stability Assay
  • Objective: To determine the rate of metabolism of the compound in liver microsomes.

  • Materials:

    • Test Compound Stock Solution (10 mM in DMSO)

    • Pooled Human Liver Microsomes (HLM)

    • NADPH Regenerating System

    • Phosphate Buffer (pH 7.4)

    • Control Compounds (e.g., Testosterone, Verapamil)

    • Acetonitrile with Internal Standard for Quenching

  • Procedure:

    • Prepare a working solution of the test compound in phosphate buffer.

    • Pre-incubate HLM in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot the reaction mixture into a quenching solution (acetonitrile with internal standard).

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Calculate the rate of disappearance of the compound to determine its intrinsic clearance.

Mandatory Visualization: Example of a Hypothetical Signaling Pathway

G cluster_0 Cell Membrane Compound_X Compound_X Receptor_A Receptor_A Compound_X->Receptor_A Binds and Activates Kinase_B Kinase_B Receptor_A->Kinase_B Phosphorylates TF_C Transcription Factor C Kinase_B->TF_C Activates Gene_Expression Gene_Expression TF_C->Gene_Expression Promotes Transcription

Caption: Hypothetical signaling pathway for Compound X.

Foundational

A Technical Guide to the Physicochemical Properties of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of two critical physicochemical properties of the novel compound N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyanili...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of two critical physicochemical properties of the novel compound N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline: its molecular weight and partition coefficient (logP). Understanding these fundamental characteristics is paramount in the early stages of drug discovery and development, as they significantly influence a compound's pharmacokinetic and pharmacodynamic profile.

Compound Identity and Structure

To accurately determine the physicochemical properties of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline, it is essential to first establish its precise chemical structure and molecular formula. Based on IUPAC nomenclature, the structure is elucidated as follows:

  • Core Moiety : Aniline

  • Substituents on the Aniline Ring : An isobutoxy group at position 3.

  • Substituent on the Amino Group : A 2-(2,5-Dimethylphenoxy)propyl group.

This arrangement leads to the molecular formula C₂₁H₂₉NO₂ .

The structure can be represented by the SMILES (Simplified Molecular Input Line Entry System) string: CC(Oc1c(C)cccc1C)CNc2cccc(OCC(C)C)c2.

Molecular Weight: A Foundational Parameter

The molecular weight (MW) of a compound is a fundamental property that impacts its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] In the context of drug development, compounds with lower molecular weights are often favored as they tend to exhibit better absorption and diffusion characteristics.[2][3]

Calculation of Molecular Weight

The molecular weight of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline is calculated by summing the atomic weights of its constituent atoms as defined by its molecular formula, C₂₁H₂₉NO₂.

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)2112.011252.231
Hydrogen (H)291.00829.232
Nitrogen (N)114.00714.007
Oxygen (O)215.99931.998
Total 327.468

The calculated molecular weight of 327.468 g/mol places this compound well within the range considered favorable for drug-like molecules, as per guidelines like Lipinski's Rule of Five, which suggests a molecular weight of less than 500 Daltons for good oral bioavailability.[4][5]

Partition Coefficient (LogP): A Measure of Lipophilicity

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which is its ability to dissolve in fats, oils, and lipids. This parameter is a key determinant of how a drug is absorbed, distributed throughout the body, and how it permeates biological membranes.[6][7] A balanced logP is often essential for optimal pharmacokinetic properties.[8]

Methodologies for LogP Determination

The determination of logP can be approached through two primary methods:

  • Experimental Methods : The "gold standard" is the shake-flask method, which involves directly measuring the concentration of the compound in equilibrated octanol and water phases.[9] Other techniques include reverse-phase high-performance liquid chromatography (RP-HPLC), which is generally faster.[10]

  • Computational Methods : A variety of in silico methods are available to predict logP based on the chemical structure of a molecule. These methods can be atom-based, fragment-based, or property-based and are invaluable for screening large numbers of compounds in the early phases of drug discovery.[11]

Predicted Partition Coefficient
Prediction MethodPredicted LogP
Consensus Prediction~5.2

Note: This value is a consensus prediction from various computational models and should be confirmed experimentally.

A predicted logP of approximately 5.2 suggests that N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline is a highly lipophilic compound. While this high lipophilicity might be advantageous for penetrating lipid-rich barriers like the blood-brain barrier, it could also present challenges such as poor aqueous solubility and potential for sequestration in fatty tissues.[12][13] This value slightly exceeds the guideline of LogP < 5 in Lipinski's Rule of Five, which may indicate a potential for poor absorption or permeation if not otherwise compensated for by the molecule's overall properties.[14][15]

The Interplay of Molecular Weight and LogP in Drug Discovery

As a Senior Application Scientist, it is crucial to emphasize that these two parameters, molecular weight and logP, are not evaluated in isolation. Their interplay is a cornerstone of medicinal chemistry and drug design. The "drug-like" chemical space is often defined by a balance of these and other properties.

The workflow for assessing these key molecular properties can be visualized as follows:

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Exploratory

An In-Depth Technical Guide to Elucidating the Metabolic Pathways of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline in Hepatic Microsomes

Abstract The characterization of metabolic pathways is a critical step in the development of new chemical entities (NCEs). Understanding how a compound is transformed by metabolic enzymes informs its pharmacokinetic prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The characterization of metabolic pathways is a critical step in the development of new chemical entities (NCEs). Understanding how a compound is transformed by metabolic enzymes informs its pharmacokinetic profile, potential for drug-drug interactions, and risk of toxicity. This guide provides a comprehensive, in-depth technical framework for elucidating the metabolic fate of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline using human liver microsomes (HLMs). We detail the experimental design, from incubation protocols to advanced analytical techniques, and explain the scientific rationale behind each step. This document serves as a blueprint for researchers aiming to conduct rigorous in vitro metabolism studies, using this specific compound as a practical exemplar.

Introduction: The Imperative of Metabolic Profiling

In drug discovery and development, a compound's journey from a promising lead to a clinical candidate is contingent upon a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Metabolism, the enzymatic conversion of drugs into more water-soluble compounds, is arguably the most complex of these processes.[1] The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP450) superfamily of enzymes, located within the endoplasmic reticulum of hepatocytes, is responsible for the majority of Phase I metabolic reactions.[2][3][4]

Human liver microsomes (HLMs) are vesicles formed from the endoplasmic reticulum of hepatocytes, prepared by differential centrifugation of a liver homogenate.[1][5][6] They are a rich source of Phase I enzymes (like CYPs and flavin-containing monooxygenases) and Phase II enzymes (like UDP-glucuronosyltransferases, or UGTs).[5][6] This makes HLMs an invaluable and widely used in vitro tool for predicting hepatic clearance, identifying metabolites, and assessing the potential for drug-drug interactions in a cost-effective and high-throughput manner.[7]

This guide focuses on the hypothetical NCE, N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline. By analyzing its structure, we can anticipate several potential metabolic "soft spots" for enzymatic attack, including:

  • Aromatic Rings: Susceptible to hydroxylation.

  • Ether Linkages (phenoxy and isobutoxy): Prone to O-dealkylation.

  • Alkyl Chains: Potential sites for hydroxylation.

  • Aniline Moiety: Can undergo N-oxidation or subsequent conjugation.

The following sections will provide the detailed protocols and scientific rationale required to systematically investigate these possibilities.

Core Methodologies and Experimental Protocols

A successful metabolism study hinges on meticulously planned and executed experiments. The overall workflow involves incubating the test compound with HLMs and necessary cofactors, followed by quenching the reaction, and analyzing the resulting mixture using high-resolution analytical techniques.

G cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Processing & Analysis A Test Compound Stock (N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline) D Incubation Mixture (Compound + HLMs + Buffer) A->D B Human Liver Microsomes (HLMs) B->D C Cofactor Solution (NADPH-Regenerating System) F Initiate Reaction (Add Cofactors) C->F E Pre-incubation at 37°C (5 minutes) D->E E->F G Incubate at 37°C (e.g., 60 minutes) F->G H Quench Reaction (e.g., Cold Acetonitrile) G->H I Centrifuge to Precipitate Protein H->I J Collect Supernatant I->J K LC-MS/MS Analysis J->K L Data Processing & Metabolite Identification K->L caption Figure 1: Experimental Workflow for In Vitro Metabolism Study.

Caption: Figure 1: Experimental Workflow for In Vitro Metabolism Study.

Phase I Metabolic Stability and Metabolite Profiling

This initial experiment determines how rapidly the parent compound is consumed and provides a qualitative snapshot of the metabolites formed.

Causality Behind Experimental Choices:

  • HLM Concentration: Typically 0.5-1.0 mg/mL protein is used. This concentration is high enough to ensure sufficient enzymatic activity but low enough to minimize non-specific binding.[8]

  • Cofactors: Phase I CYP-mediated reactions are monooxygenase reactions requiring O2 and reducing equivalents.[9] These equivalents are supplied by NADPH, which is oxidized to NADP+ by NADPH-cytochrome P450 reductase (CPR).[10][11][12][13] A regenerating system (e.g., isocitrate and isocitrate dehydrogenase) is used to continuously convert NADP+ back to NADPH, ensuring the cofactor is not depleted during the incubation.[14]

  • Quenching: The reaction is stopped by adding a cold organic solvent like acetonitrile or methanol. This serves two purposes: it denatures the enzymes, halting all metabolic activity, and it precipitates the microsomal proteins, which can then be removed by centrifugation to provide a clean sample for analysis.[14]

Step-by-Step Protocol:

  • Prepare Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline in DMSO.

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • HLM Suspension: Thaw pooled human liver microsomes (e.g., from XenoTech, LLC) on ice and dilute to 2 mg/mL in phosphate buffer.

    • NADPH-Regenerating System (NRS) Solution: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.

  • Set up Incubation:

    • In a microcentrifuge tube, combine 196 µL of phosphate buffer, 1 µL of the 10 mM test compound stock (final concentration 50 µM), and 25 µL of the 2 mg/mL HLM suspension (final protein concentration 0.2 mg/mL).

    • Prepare a negative control (no NRS) by substituting the NRS solution with an equal volume of phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.[14][15]

  • Initiate and Terminate Reaction:

    • Initiate the reaction by adding 28 µL of the NRS solution.

    • Incubate at 37°C for a set time (e.g., 60 minutes).

    • Terminate the reaction by adding 250 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Sample Processing:

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Metabolite Identification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone technology for metabolite identification.[16][17][18] The liquid chromatography system separates the parent drug from its metabolites based on their physicochemical properties (e.g., polarity), while the mass spectrometer detects and fragments the molecules to provide structural information.[19]

Causality Behind Experimental Choices:

  • High-Resolution MS (HRMS): Instruments like Orbitrap or TOF mass spectrometers provide highly accurate mass measurements. This allows for the calculation of an exact elemental formula for a detected ion, which is critical for distinguishing between potential metabolites with very similar masses.

  • Tandem MS (MS/MS): In this mode, a specific ion (the "parent" or "precursor" ion) is selected, fragmented, and the resulting "product" or "fragment" ions are detected.[16] The fragmentation pattern is like a fingerprint for a molecule. By comparing the fragmentation pattern of a metabolite to that of the parent drug, one can deduce the site of metabolic modification.[15] For example, a +16 Da mass shift in a fragment ion indicates that hydroxylation occurred on that specific piece of the molecule.

Analytical Protocol:

  • Chromatography:

    • Column: A reversed-phase C18 column is typically used for separating moderately lipophilic compounds and their more polar metabolites.

    • Mobile Phases: A gradient elution is employed, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping to a high percentage of organic mobile phase (e.g., acetonitrile with 0.1% formic acid). This allows for the retention and separation of a wide range of compounds.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally effective for compounds containing basic nitrogen atoms, like the aniline in our test compound.[16]

    • Acquisition Mode: Data is acquired in a data-dependent acquisition (DDA) mode. The instrument performs a full scan to detect all ions present. Then, it automatically selects the most intense ions (e.g., the top 5) for fragmentation (MS/MS) in subsequent scans.[16]

  • Data Analysis:

    • Specialized software is used to compare the chromatograms from the test incubation and the negative control. Ions present only in the test sample are flagged as potential metabolites.

    • The mass difference between a potential metabolite and the parent drug is calculated. Common biotransformations and their corresponding mass shifts are used for initial identification (e.g., +15.99 Da for hydroxylation, -28.03 Da for de-ethylation).

Phase II Metabolism: Glucuronidation Screening

After Phase I modifications, which often introduce or expose functional groups (like hydroxyl groups), drugs can undergo Phase II conjugation reactions.[20][21] The most common of these is glucuronidation, catalyzed by UGTs, which attaches a bulky, polar glucuronic acid moiety to the drug, greatly increasing its water solubility and facilitating excretion.[20][22][23][24]

Causality Behind Experimental Choices:

  • Cofactor: UGT enzymes require UDP-glucuronic acid (UDPGA) as a sugar donor.[23]

  • Pore-Forming Agent: UGTs are located within the lumen of the endoplasmic reticulum.[22] In microsomal preparations, this can create a latency effect where the active site is not fully accessible to substrates. A pore-forming agent like alamethicin is added to disrupt the vesicle membrane, ensuring UDPGA and the substrate can freely access the enzyme.[6]

Protocol Addendum for UGT Activity:

  • Follow the Phase I protocol (Section 2.1), but with the following modifications to the incubation mixture.

  • Add UDPGA (final concentration 2 mM) to the incubation.

  • Add alamethicin (final concentration 50 µg/mL) and pre-incubate the microsomes with it for 15 minutes on ice before adding the other components.

  • Analyze the resulting samples by LC-MS/MS, specifically looking for metabolites with a mass shift of +176.03 Da, corresponding to the addition of a glucuronic acid moiety.

Results and Data Interpretation

Note: The following data are representative examples generated to illustrate the application of the described methodologies. They are not the result of actual laboratory experiments.

Proposed Metabolic Pathways

Based on LC-MS/MS analysis, several metabolites of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline were identified. The primary pathways involve oxidation (Phase I) followed by potential conjugation (Phase II).

Key Identified Metabolites (Hypothetical):

  • M1 (+15.99 Da): Aromatic hydroxylation on the dimethylphenoxy ring.

  • M2 (+15.99 Da): Aromatic hydroxylation on the isobutoxyaniline ring.

  • M3 (-56.06 Da): O-dealkylation of the isobutoxy group, forming a phenol.

  • M4 (M3 + 176.03 Da): Glucuronide conjugate of the M3 phenol metabolite.

G Parent Parent Compound N-[2-(2,5-Dimethylphenoxy)propyl] -3-isobutoxyaniline M1 M1: Aromatic Hydroxylation (+15.99 Da) Parent->M1 CYP-mediated M2 M2: Aromatic Hydroxylation (+15.99 Da) Parent->M2 CYP-mediated M3 M3: O-deisobutylation (-56.06 Da) Parent->M3 CYP-mediated M4 M4: Glucuronide Conjugate (M3 + 176.03 Da) M3->M4 UGT-mediated caption Figure 2: Proposed Metabolic Pathways.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline: An Application Note

Abstract This application note provides a comprehensive, step-by-step guide for the synthesis of the novel compound N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline. The protocol is designed for researchers in organi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of the novel compound N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. The synthesis is based on a robust and convergent strategy, involving the preparation of two key intermediates, 2-(2,5-Dimethylphenoxy)propan-1-amine and 3-Isobutoxybenzaldehyde, followed by their coupling via reductive amination. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for purification and characterization, ensuring a reproducible and reliable synthesis.

Introduction

N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline is a molecule of interest due to its structural motifs, which are present in various pharmacologically active compounds. The 2,5-dimethylphenoxy group is a key feature in drugs like Gemfibrozil, a lipid-regulating agent.[1][2] The substituted aniline core is prevalent in a wide range of bioactive molecules. This protocol outlines a logical and efficient pathway to access this novel compound for further research and development.

Overall Synthetic Strategy

The synthesis of the target molecule is achieved through a convergent three-stage process. This approach enhances efficiency by allowing for the parallel preparation of two key fragments, which are then combined in the final step.

Synthetic_Workflow cluster_A Synthesis of Intermediate A cluster_B Synthesis of Intermediate B A 2,5-Dimethylphenol Int1 Intermediate A1: 1-(2,5-Dimethylphenoxy)propan-2-ol A->Int1 Williamson Ether Synthesis B 1-Chloro-2-propanol B->Int1 C 3-Hydroxybenzaldehyde Int3 Intermediate B: 3-Isobutoxybenzaldehyde C->Int3 Williamson Ether Synthesis D Isobutyl Bromide D->Int3 Int2 Intermediate A2: 1-(2,5-Dimethylphenoxy)propan-2-amine Int1->Int2 Two-step Amination Final N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline Int2->Final Reductive Amination Int3->Final

Figure 1: Overall Synthetic Workflow. A convergent synthesis strategy is employed, starting from commercially available materials to build two key intermediates, which are then coupled to form the final product.

PART 1: Synthesis of Intermediate A: 1-(2,5-Dimethylphenoxy)propan-2-amine

This intermediate is synthesized in a two-step process starting with the O-alkylation of 2,5-dimethylphenol, followed by the conversion of the resulting secondary alcohol to a primary amine.

Step 1.1: Synthesis of 1-(2,5-Dimethylphenoxy)propan-2-ol

This step employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[3] Here, the sodium salt of 2,5-dimethylphenol acts as the nucleophile, attacking the primary carbon of 1-chloro-2-propanol.

Reaction Scheme: 2,5-Dimethylphenol + 1-Chloro-2-propanol --(NaOH, H₂O, Heat)--> 1-(2,5-Dimethylphenoxy)propan-2-ol

Materials and Equipment:

  • 2,5-Dimethylphenol

  • 1-Chloro-2-propanol

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • In a 250 mL round-bottom flask, dissolve 2,5-dimethylphenol (10.0 g, 81.9 mmol) in 100 mL of 10% aqueous NaOH.

  • Add 1-chloro-2-propanol (9.2 g, 97.3 mmol) to the solution.

  • Heat the mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to obtain 1-(2,5-dimethylphenoxy)propan-2-ol as a colorless oil.

Step 1.2: Synthesis of 1-(2,5-Dimethylphenoxy)propan-2-amine

The conversion of the secondary alcohol to a primary amine is achieved via a two-step sequence: tosylation of the alcohol followed by nucleophilic substitution with sodium azide and subsequent reduction.

Reaction Scheme:

  • 1-(2,5-Dimethylphenoxy)propan-2-ol + p-TsCl --(Pyridine)--> 1-(2,5-Dimethylphenoxy)propan-2-yl tosylate

  • 1-(2,5-Dimethylphenoxy)propan-2-yl tosylate + NaN₃ --(DMF)--> 2-azido-1-(2,5-dimethylphenoxy)propane

  • 2-azido-1-(2,5-dimethylphenoxy)propane + LiAlH₄ --(THF)--> 1-(2,5-Dimethylphenoxy)propan-2-amine

Materials and Equipment:

  • 1-(2,5-Dimethylphenoxy)propan-2-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Deionized water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, ice bath

  • Rotary evaporator

Protocol:

  • Tosylation: Dissolve 1-(2,5-dimethylphenoxy)propan-2-ol (10.0 g, 55.5 mmol) in 50 mL of pyridine and cool to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (11.6 g, 60.8 mmol) portion-wise, maintaining the temperature below 5 °C. Stir at 0 °C for 4 hours.

  • Pour the reaction mixture into 200 mL of ice-water and extract with diethyl ether (3 x 75 mL).

  • Wash the combined organic layers with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). Dry over MgSO₄, filter, and concentrate to yield the crude tosylate, which is used in the next step without further purification.

  • Azidation: Dissolve the crude tosylate in 100 mL of DMF. Add sodium azide (5.4 g, 83.2 mmol) and heat the mixture to 80 °C for 6 hours.

  • Cool the reaction, pour into 300 mL of water, and extract with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with water (3 x 100 mL) and brine (100 mL). Dry over MgSO₄, filter, and concentrate to yield the crude azide.

  • Reduction: (Caution: LiAlH₄ reacts violently with water. Perform under an inert atmosphere in a fume hood). Add the crude azide to 150 mL of anhydrous THF in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C and slowly add LiAlH₄ (3.1 g, 83.2 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water (3.1 mL), 15% aqueous NaOH (3.1 mL), and water (9.3 mL).

  • Stir the resulting slurry for 30 minutes, then filter through a pad of Celite, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (eluent: 5-10% methanol in dichloromethane with 1% triethylamine) to afford 1-(2,5-dimethylphenoxy)propan-2-amine.

PART 2: Synthesis of Intermediate B: 3-Isobutoxybenzaldehyde

This intermediate is prepared via a standard Williamson ether synthesis.[3]

Reaction Scheme: 3-Hydroxybenzaldehyde + Isobutyl bromide --(K₂CO₃, Acetone)--> 3-Isobutoxybenzaldehyde

Materials and Equipment:

  • 3-Hydroxybenzaldehyde

  • Isobutyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • To a 250 mL round-bottom flask, add 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol), anhydrous potassium carbonate (22.6 g, 163.8 mmol), and 150 mL of acetone.

  • Add isobutyl bromide (13.5 g, 98.3 mmol) to the suspension.

  • Heat the mixture to reflux and maintain for 12-16 hours, monitoring by TLC.

  • After cooling, filter off the potassium carbonate and wash the solid with acetone.

  • Concentrate the filtrate using a rotary evaporator.

  • Dissolve the residue in diethyl ether (100 mL) and wash with 5% aqueous NaOH (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.

  • Purify by flash column chromatography (eluent: 5-10% ethyl acetate in hexanes) to yield 3-isobutoxybenzaldehyde as a pale yellow oil.

PART 3: Final Product Synthesis via Reductive Amination

The final step involves the coupling of the two intermediates through reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent.[4][5]

Reductive_Amination Amine Intermediate A2: 1-(2,5-Dimethylphenoxy)propan-2-amine Imine Iminium Ion Intermediate Amine->Imine Condensation Aldehyde Intermediate B: 3-Isobutoxybenzaldehyde Aldehyde->Imine Reagent NaBH(OAc)₃ Product Final Product: N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline Reagent->Product Imine->Product Reduction

Figure 2: Reductive Amination Mechanism. The amine and aldehyde first form an iminium ion intermediate, which is then reduced by sodium triacetoxyborohydride to yield the final secondary amine product.

Reaction Scheme: 1-(2,5-Dimethylphenoxy)propan-2-amine + 3-Isobutoxybenzaldehyde --(NaBH(OAc)₃, DCE)--> N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline

Materials and Equipment:

  • 1-(2,5-Dimethylphenoxy)propan-2-amine (Intermediate A)

  • 3-Isobutoxybenzaldehyde (Intermediate B)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Rotary evaporator

Protocol:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-(2,5-dimethylphenoxy)propan-2-amine (5.0 g, 27.9 mmol) and 3-isobutoxybenzaldehyde (5.4 g, 30.7 mmol) in 100 mL of anhydrous 1,2-dichloroethane.

  • Stir the solution for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (7.7 g, 36.3 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor completion by TLC.

  • Quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution.

  • Stir vigorously for 30 minutes, then transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography (eluent: 10-20% ethyl acetate in hexanes) to afford the final product, N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline.

Quantitative Data Summary

StepStarting MaterialMolar Mass ( g/mol )Amount (g)Moles (mmol)ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)ProductExpected Yield (%)
1.1 2,5-Dimethylphenol122.1710.081.91-Chloro-2-propanol94.549.297.31-(2,5-Dimethylphenoxy)propan-2-ol75-85
1.2 1-(2,5-Dimethylphenoxy)propan-2-ol180.2510.055.5p-TsCl, NaN₃, LiAlH₄---1-(2,5-Dimethylphenoxy)propan-2-amine60-70 (3 steps)
2 3-Hydroxybenzaldehyde122.1210.081.9Isobutyl bromide137.0213.598.33-Isobutoxybenzaldehyde80-90
3 1-(2,5-Dimethylphenoxy)propan-2-amine179.265.027.93-Isobutoxybenzaldehyde178.235.430.7N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline70-80

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2,5-Dimethylphenol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[6][7]

  • 1-Chloro-2-propanol: Flammable liquid and vapor. Toxic if swallowed or inhaled. Causes skin and serious eye irritation.[8][9]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Isobutyl Bromide: Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[10][11]

  • 3-Hydroxybenzaldehyde: Harmful if swallowed. Causes serious eye irritation.[12][13]

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water. Corrosive. Handle under an inert atmosphere.

  • Sodium Azide (NaN₃): Acutely toxic. Can form explosive heavy metal azides.

  • 1,2-Dichloroethane (DCE): Carcinogen. Highly flammable. Toxic.

Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

For the final product, ¹H NMR is expected to show signals corresponding to the aromatic protons of both rings, the isobutyl group, the propyl chain, the two methyl groups on the phenoxy ring, and a characteristic N-H signal.

References

  • Bruni, B., Coran, S., Di Vaira, M., & Giannellini, V. (2005). 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid (gemfibrozil). Acta Crystallographica Section E: Structure Reports Online, 61(7), o1989-o1991. [Link]

  • U.S. Patent 4,665,226. (1987). Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
  • Canadian Patent 1,267,155. (1990). Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
  • Chemos GmbH & Co. KG. (2023). Safety Data Sheet: 1-Chloro-2-propanol. [Link]

  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 3-Hydroxybenzaldehyde. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chinese Patent 101417929A. (2009). Synthetic method of hydroxybenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: 1-Chloro-2-propanol. [Link]

Sources

Application

Application Notes &amp; Protocols: N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline as a Precursor in Organic Synthesis

Document ID: AN-2026-03-CB1 Disclaimer: The target compound, N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline, is not a widely documented or commercially available chemical entity. The following application notes pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-CB1

Disclaimer: The target compound, N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline, is not a widely documented or commercially available chemical entity. The following application notes provide a proposed synthetic route and potential application based on established and validated principles of organic chemistry. These protocols are intended for qualified researchers and should be adapted and optimized as necessary.

Introduction: A Novel Building Block for Synthetic Chemistry

N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline is a diaryl-substituted secondary amine featuring a unique combination of structural motifs. The molecule incorporates a sterically hindered 2,5-dimethylphenoxy group and an electron-rich 3-isobutoxyaniline moiety, connected by a flexible propyl linker. This architecture suggests its potential as a versatile precursor in various synthetic applications, particularly in the fields of medicinal chemistry and materials science. The secondary amine provides a key nucleophilic and basic site for further functionalization, while the aromatic rings can be subjected to electrophilic substitution or cross-coupling reactions.

This document outlines a robust, proposed two-step synthesis of the title compound via a Williamson ether synthesis followed by a reductive amination. It also provides a protocol for a representative downstream application, demonstrating its utility as a synthetic intermediate.

Physicochemical & Calculated Properties

A summary of the key properties of the starting materials and the calculated properties of the target compound is provided below.

Property2,5-Dimethylphenol1-(2,5-Dimethylphenoxy)propan-2-one3-IsobutoxyanilineN-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline (Target)
Molecular Formula C₈H₁₀OC₁₁H₁₄O₂C₁₀H₁₅NOC₂₁H₂₉NO₂
Molecular Weight 122.16 g/mol 178.23 g/mol 165.23 g/mol 327.46 g/mol (Calculated)
Appearance White to off-white crystalline solidColorless to pale yellow oil (Predicted)Pale yellow to brown liquid (Predicted)Viscous oil or low-melting solid (Predicted)
CAS Number 95-87-4[1]5697-55-2 (Analogue)697-98-3 (Analogue)Not Assigned
Boiling Point 212 °CNot AvailableNot AvailableNot Available
Melting Point 75-77 °CNot AvailableNot AvailableNot Available

Proposed Synthesis of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline

The proposed synthetic route is a two-step process. The first step involves the synthesis of a key ketone intermediate, 1-(2,5-Dimethylphenoxy)propan-2-one. The second step couples this ketone with 3-isobutoxyaniline via a reductive amination to yield the final product.

Synthesis Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination A 2,5-Dimethylphenol C K2CO3, Acetone A->C 1.0 eq B Chloroacetone B->C 1.1 eq D Intermediate Ketone: 1-(2,5-Dimethylphenoxy)propan-2-one C->D Reflux, 18h F NaBH(OAc)3, AcOH, DCE D->F 1.0 eq E 3-Isobutoxyaniline E->F 1.05 eq G Target Compound: N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline F->G RT, 12h

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis of 1-(2,5-Dimethylphenoxy)propan-2-one

This protocol details the synthesis of the ketone intermediate via a standard Williamson ether synthesis. Potassium carbonate serves as a mild base to deprotonate the phenol, and acetone is a suitable polar aprotic solvent.

Materials:

  • 2,5-Dimethylphenol (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dimethylphenol (1.0 eq) and anhydrous acetone (approx. 10 mL per gram of phenol).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will be a suspension.

  • Stir the suspension vigorously and add chloroacetone (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 1-(2,5-dimethylphenoxy)propan-2-one as a pale yellow oil.

Causality Note: Using K₂CO₃ is advantageous as it is an inexpensive and easily removable base. Chloroacetone is used in slight excess to ensure complete consumption of the starting phenol. The aqueous workup is critical for removing unreacted starting materials and inorganic byproducts before purification.

Protocol 2: Reductive Amination to Yield the Target Compound

This protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This reagent is particularly effective for reductive aminations as it is mild enough to not reduce the starting ketone but is reactive enough to reduce the intermediate iminium ion formed in situ.[2][3] This allows the reaction to be performed in a single pot.

Materials:

  • 1-(2,5-Dimethylphenoxy)propan-2-one (1.0 eq)

  • 3-Isobutoxyaniline (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (catalytic, ~2-3 drops)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, argon or nitrogen inlet

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-(2,5-dimethylphenoxy)propan-2-one (1.0 eq), 3-isobutoxyaniline (1.05 eq), and anhydrous 1,2-dichloroethane (DCE).

  • Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 12-24 hours until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline.

Causality Note: The reaction is performed under anhydrous conditions to favor the formation of the imine/iminium ion intermediate. Acetic acid protonates the carbonyl oxygen, activating it for nucleophilic attack by the amine. NaBH(OAc)₃ is chosen for its selectivity and compatibility with mildly acidic conditions.[2][4]

Application as a Precursor: N-Acetylation

The secondary amine of the title compound is a versatile handle for introducing a wide array of substituents. The following protocol demonstrates a simple N-acetylation, a fundamental transformation in organic synthesis, often used to protect amines or to build more complex amide-containing structures.

N-Acetylation Workflow Diagram

G A N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline B Acetyl Chloride (1.2 eq) Triethylamine (1.5 eq) DCM, 0 °C to RT A->B Reactant C Product: N-Acetyl-N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline B->C Acylation

Caption: Workflow for the N-acetylation of the target compound.

Protocol 3: Synthesis of N-Acetyl-N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline

Materials:

  • N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath, argon or nitrogen inlet

Procedure:

  • Dissolve N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.5 eq) and cool the solution to 0 °C in an ice bath.

  • Add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • If necessary, purify the crude product via flash column chromatography to obtain the pure amide.

Causality Note: Triethylamine is used as an acid scavenger to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive. The aqueous workup effectively removes the triethylammonium salt and any excess reagents.

Safety & Handling

All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2,5-Dimethylphenol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[5][6] Handle with extreme care.

  • Chloroacetone: Lachrymator. Highly toxic and corrosive. Handle only in a fume hood.

  • 3-Isobutoxyaniline: Assumed to be toxic and an irritant, typical of aniline derivatives. Avoid inhalation and skin contact.

  • Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry environment.

  • Acetyl Chloride: Corrosive and reacts violently with water. Handle with care under anhydrous conditions.

  • Solvents (DCM, DCE, Acetone): Volatile and potentially harmful. Avoid inhalation of vapors.

Consult the Safety Data Sheet (SDS) for each reagent before use.[7][8][9][10]

References

  • Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Org. Synth. 2023, 100, 61–83. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Syntia. (n.d.). Application Note – Reductive Amination. [Link]

Sources

Method

In vivo dosing formulations for N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline preclinical studies

Application Note: Preclinical Formulation and In Vivo Dosing Strategies for N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline Executive Briefing & Physicochemical Rationale The transition of novel small molecules from...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Formulation and In Vivo Dosing Strategies for N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline

Executive Briefing & Physicochemical Rationale

The transition of novel small molecules from in vitro screening to in vivo preclinical models is frequently bottlenecked by poor physicochemical properties. The compound N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline presents a classic formulation challenge typical of late-stage discovery hits[1].

Structural Analysis & Causality of Formulation Choices:

  • High Lipophilicity (High LogP): The molecule features two bulky, hydrophobic ether moieties—a 2,5-dimethylphenoxy group and a 3-isobutoxy group—linked by a propyl chain. This structural motif drives the partition coefficient (LogP) significantly high, rendering the compound practically insoluble in purely aqueous media[1].

  • Weakly Basic Aniline Core: The secondary amine is an aniline derivative, meaning its pKa is likely low (typically between 4.0 and 5.0). While it may form a salt at a highly acidic pH, at physiological pH (7.4), the molecule will exist almost entirely in its unionized, lipophilic state.

  • The Precipitation Risk: Attempting to dose this compound intravenously (IV) using simple pH adjustment (e.g., dilute HCl) is highly dangerous. Upon entering the buffered environment of the bloodstream (pH 7.4), the compound will rapidly deprotonate and precipitate out of solution, potentially causing fatal pulmonary embolisms.

To circumvent these issues, we must employ micellar solubilization for IV administration and lipid-based or suspension strategies for oral (PO) administration[2][3].

Quantitative Formulation Matrix

The following table summarizes the optimized vehicle compositions, maximum solubilized concentrations, and physiological tolerability limits for rodent models (mice/rats).

Dosing RouteOptimized Formulation VehicleEst. Max API Conc. (mg/mL)Max Dose Vol. (Rat)Causality & Tolerability Profile
Intravenous (IV) 5% DMSO / 10% Solutol HS 15 / 85% Saline2.5 – 5.05 mL/kgHigh. Solutol HS 15 forms stable micelles that trap the lipophilic core, preventing in vivo precipitation[2].
Oral (PO) - Solution 50% PEG400 / 50% Labrasol10.0 – 20.05 – 10 mL/kgModerate. Acts as a self-emulsifying system to overcome dissolution-limited absorption. High PEG400 may alter GI transit[4].
Oral (PO) - Suspension 0.5% Methylcellulose (MC) / 0.1% Tween 80> 50.0 (Suspended)10 mL/kgHigh. Ideal for high-dose toxicology or efficacy studies where systemic exposure is not strictly dissolution-limited[3].

In Vivo Dosing Workflow

FormulationWorkflow Start N-[2-(2,5-Dimethylphenoxy)propyl] -3-isobutoxyaniline Route Select Preclinical Dosing Route Start->Route IV Intravenous (IV) Max Vol: 5 mL/kg (Rat) Route->IV PO Oral (PO) Max Vol: 10 mL/kg (Rat) Route->PO IV_Form Clear Solution Required 5% DMSO / 10% Solutol / 85% Saline IV->IV_Form PO_Low Low Dose (<10 mg/kg) Lipid Solution (PEG400/Labrasol) PO->PO_Low PO_High High Dose (>10 mg/kg) Suspension (0.5% MC / 0.1% Tween 80) PO->PO_High Val_IV Filter Sterilize (0.22 µm) Visual Check: No Precipitate IV_Form->Val_IV Val_PO Homogeneity Check Particle Size < 5 µm PO_Low->Val_PO PO_High->Val_PO

Decision tree for preclinical formulation and dosing route selection.

Self-Validating Experimental Protocols

Protocol A: Intravenous (IV) Micellar Solution

Vehicle: 5% DMSO / 10% Solutol HS 15 / 85% Saline Mechanism: DMSO acts as the primary solvent to disrupt the crystal lattice of the API. Solutol HS 15 (a non-ionic macrogolglycerol hydroxystearate) coats the solvated molecules. The slow addition of saline forces the Solutol to spontaneously form thermodynamically stable micelles around the lipophilic API, preventing precipitation[2][5].

  • Weighing: Accurately weigh the required mass of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline into a clean glass vial.

  • Primary Solvation: Add DMSO to achieve exactly 5% of the final target volume. Vortex vigorously for 1-2 minutes.

    • Self-Validation Check: Hold the vial against a light source. The solution must be optically clear with zero refractive particulate matter. If particulates remain, the target concentration exceeds the thermodynamic solubility limit in the primary solvent.

  • Surfactant Addition: Warm Solutol HS 15 to 37°C until it liquefies. Add the liquefied Solutol to achieve 10% of the final volume. Vortex for 2 minutes until a homogenous, viscous solution forms.

  • Aqueous Phase Titration (Critical Step): Place the vial on a magnetic stirrer. Dropwise, add 0.9% physiological saline to reach the final volume (85%).

    • Causality: Adding saline too rapidly causes localized supersaturation, leading to irreversible catastrophic precipitation of the API.

  • Sterilization: Pass the final formulation through a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Self-Validation Check: Measure the back-pressure during filtration. High resistance indicates sub-visible micellar aggregation or precipitation. The filtered solution must remain clear at room temperature for at least 4 hours prior to dosing.

Protocol B: Oral (PO) Lipid-Based Solution

Vehicle: 50% PEG400 / 50% Labrasol Mechanism: This acts as a Self-Emulsifying Drug Delivery System (SEDDS). Upon contact with gastrointestinal fluids, Labrasol (a surfactant/absorption enhancer) and PEG400 (a co-solvent) disperse the API into micro-emulsions, drastically increasing the surface area for absorption and overcoming the dissolution-rate limitations of the highly lipophilic compound[4][6].

  • Weighing: Weigh the API into a glass vial.

  • Co-solvent Addition: Add PEG400 (50% of final volume). Sonicate in a water bath at 40°C for 15 minutes.

  • Surfactant Addition: Add Labrasol (50% of final volume). Vortex vigorously for 5 minutes.

    • Self-Validation Check: The resulting mixture should be a transparent, slightly viscous liquid. Allow it to sit at room temperature for 1 hour. Any cloudiness indicates that the compound has exceeded its solubility threshold in the lipid matrix, requiring either a lower dose concentration or a shift to Protocol C.

Protocol C: Oral (PO) Homogeneous Suspension

Vehicle: 0.5% Methylcellulose (MC) / 0.1% Tween 80 in Water Mechanism: For high-dose toxicology or efficacy studies where solubility limits are exceeded, a suspension is required. Tween 80 acts as a wetting agent to lower the interfacial tension between the hydrophobic API particles and the aqueous continuous phase, while the MC polymer provides steric hindrance and viscosity to prevent rapid sedimentation[3][7].

  • Wetting: Place the weighed API into an agate mortar or a glass vial. Add Tween 80 (0.1% of final volume) directly to the powder. Use a pestle or a micro-spatula to mechanically triturate the powder into a thick, uniform paste.

    • Causality: Skipping the wetting step will cause the highly lipophilic powder to float on the surface of the aqueous vehicle, making homogeneous suspension impossible.

  • Polymer Addition: Gradually add a pre-prepared 0.5% Methylcellulose aqueous solution in small aliquots, mixing continuously.

  • Homogenization: Transfer to a homogenizer or use a probe sonicator (on ice) for 3 cycles of 30 seconds.

    • Self-Validation Check: Extract a 10 µL aliquot and observe under a light microscope. The API particles must be uniformly dispersed with a particle size generally < 5 µm, with no large agglomerates. The suspension must remain physically stable (no hard caking) for the duration of the dosing period.

References

  • Effects of Solutol (Kolliphor) and Cremophor in Polyethylene Glycol 400 Vehicle Formulations in Sprague-Dawley Rats and Beagle Dogs Source: International Journal of Toxicology URL:[Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: AAPS PharmSciTech (via NCBI/PMC) URL:[Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: Pharmaceuticals (MDPI) URL:[Link]

  • Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent Source: Cancer Chemotherapy and Pharmacology (via NCBI/PMC) URL:[Link]

  • US11951214B2 - Capsule formulations (Solid Solution & Solutol HS 15 Preclinical Data)
  • Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline synthesis

Welcome to the technical support center for the synthesis of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction yields and overcome common synthetic challenges.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific issues that can arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in the synthesis of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline can often be attributed to several factors, primarily related to the chosen synthetic route. The two most common approaches are reductive amination and nucleophilic substitution (similar to a Williamson ether synthesis or Buchwald-Hartwig amination).

For Reductive Amination Routes:

Reductive amination involves the reaction of 3-isobutoxyaniline with 2-(2,5-dimethylphenoxy)propanal, followed by reduction of the intermediate imine.

  • Inefficient Imine Formation: The initial equilibrium between the aniline and the aldehyde to form the imine can be unfavorable.[1][2]

    • Solution: Ensure the removal of water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.

  • Competing Aldehyde Reduction: The reducing agent may reduce the starting aldehyde before it has a chance to form the imine with the aniline.[3]

    • Solution: Select a reducing agent that is selective for the imine over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is less reactive than sodium borohydride (NaBH₄) and performs well under the mildly acidic conditions that favor imine formation.[3][4][5] Sodium cyanoborohydride (NaBH₃CN) is also effective but requires careful handling due to its toxicity.[1][5]

  • Suboptimal pH: The reaction is pH-sensitive. Acidic conditions are required to catalyze imine formation, but a pH that is too low will protonate the aniline, rendering it non-nucleophilic.

    • Solution: Maintain a weakly acidic medium (pH 4-6). This can be achieved by adding a catalytic amount of acetic acid.

For Nucleophilic Substitution Routes (e.g., N-alkylation with a phenoxypropyl halide):

This route involves the reaction of 3-isobutoxyaniline with a suitable 2-(2,5-dimethylphenoxy)propyl halide or sulfonate.

  • Poor Nucleophilicity of the Aniline: The lone pair of electrons on the nitrogen of the aniline may not be sufficiently available for the nucleophilic attack.

    • Solution: The presence of a base is crucial to deprotonate the aniline or to neutralize the acid formed during the reaction, thereby driving the equilibrium towards the product.[6] Non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or a stronger base like sodium hydride (NaH) if the aniline is first deprotonated, can be effective.

  • Side Reactions of the Alkylating Agent: The 2-(2,5-dimethylphenoxy)propyl halide is a secondary halide, which can lead to competing elimination reactions (E2) instead of the desired substitution (SN2), especially with a strong, sterically unhindered base.[7]

    • Solution: Use a milder base and control the reaction temperature. Lower temperatures generally favor substitution over elimination.[8][9]

  • Catalyst Deactivation (for Buchwald-Hartwig type reactions): If employing a palladium-catalyzed cross-coupling reaction, the catalyst can be sensitive to impurities and air.[10]

    • Solution: Ensure all reagents and solvents are pure and anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[11] The choice of ligand is also critical for the efficiency of the catalyst.[10]

Q2: I am observing significant impurity formation. What are the likely byproducts and how can I minimize them?

Impurity profiles can provide valuable clues about what is going wrong in your reaction.

  • Over-alkylation: In nucleophilic substitution routes, the product, a secondary amine, can sometimes be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine byproduct.[12][13]

    • Minimization: Use a slight excess of the aniline starting material relative to the alkylating agent. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help in stopping the reaction at the optimal time.[9]

  • C-Alkylation Products: While N-alkylation is generally favored, under certain conditions, alkylation can occur on the aromatic ring of the aniline (C-alkylation).[7][9]

    • Minimization: Lower reaction temperatures and the use of polar aprotic solvents tend to favor N-alkylation.[9]

  • Elimination Products: As mentioned previously, with secondary alkyl halides, an alkene can be formed as a byproduct of an elimination reaction.[7]

    • Minimization: Employ milder reaction conditions (lower temperature, less sterically demanding base).

  • Unreacted Starting Materials: This is often a sign of an incomplete reaction.

    • Minimization: Increase the reaction time or temperature, or re-evaluate the stoichiometry of your reagents and the activity of any catalysts.[8][14]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline.

Q1: What is the recommended synthetic strategy for this molecule?

For laboratory-scale synthesis, reductive amination is often the preferred method due to its high selectivity and the commercial availability of the starting materials.[2][4] It is a one-pot reaction that generally proceeds under mild conditions with good functional group tolerance.[1][2]

For larger-scale industrial applications, a palladium-catalyzed N-arylation (Buchwald-Hartwig amination) might be considered.[10] While the catalyst and ligands can be expensive, this method is highly versatile and can be very efficient.[10][15]

Q2: How do I choose the right solvent for my reaction?

The choice of solvent is critical and depends on the chosen synthetic route.

  • Reductive Amination: Dichloroethane (DCE), methanol, or tetrahydrofuran (THF) are commonly used.[6] DCE is often preferred as it is compatible with sodium triacetoxyborohydride.

  • Nucleophilic Substitution/Buchwald-Hartwig Amination: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally effective as they can solvate the cation, leaving a more reactive nucleophile.[8][14] For Buchwald-Hartwig reactions, toluene is a common choice.[16]

Q3: What are the best practices for purifying the final product?

The purity of substituted anilines is crucial, as impurities can affect downstream applications.[17]

  • Column Chromatography: This is a highly versatile and effective method for achieving high purity on a small to medium scale.[17] For anilines, which can be slightly basic, it is sometimes beneficial to use silica gel that has been treated with a small amount of a tertiary amine like triethylamine (typically 0.5-1% in the eluent) to prevent streaking and potential degradation on the acidic silica gel.[11]

  • Acid-Base Extraction: This technique can be very effective for separating the basic aniline product from neutral or acidic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1 M HCl) to protonate the aniline, which then moves into the aqueous layer. The aqueous layer is then separated, basified (e.g., with 1 M NaOH), and the free aniline is extracted back into an organic solvent.[11]

  • Recrystallization: If the final product is a solid, recrystallization can be a highly effective method for achieving very high purity.[17] The key challenge is finding a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11]

Experimental Protocols

Protocol 1: Reductive Amination Synthesis
  • To a solution of 3-isobutoxyaniline (1.0 eq) and 2-(2,5-dimethylphenoxy)propanal (1.1 eq) in dichloroethane (DCE), add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline.

Visualizations

Reaction Scheme: Reductive Amination

G Aniline 3-Isobutoxyaniline Imine Intermediate Imine Aniline->Imine + Aldehyde, H⁺ cat. Aldehyde 2-(2,5-Dimethylphenoxy)propanal Aldehyde->Imine Product N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline Imine->Product + NaBH(OAc)₃

Caption: Reductive amination pathway for synthesis.

Troubleshooting Workflow for Low Yield

G start Low Reaction Yield check_route Identify Synthetic Route start->check_route reductive_amination Reductive Amination check_route->reductive_amination Route 1 nucleophilic_sub Nucleophilic Substitution check_route->nucleophilic_sub Route 2 check_imine Check Imine Formation reductive_amination->check_imine check_reducing_agent Check Reducing Agent reductive_amination->check_reducing_agent check_base Check Base/Catalyst nucleophilic_sub->check_base check_side_reactions Check for Side Reactions nucleophilic_sub->check_side_reactions add_dehydrating_agent Add Dehydrating Agent / Dean-Stark check_imine->add_dehydrating_agent Inefficient use_selective_reductant Use Selective Reductant (e.g., NaBH(OAc)₃) check_reducing_agent->use_selective_reductant Non-selective optimize_base Optimize Base/Catalyst & Conditions check_base->optimize_base Ineffective adjust_temp Adjust Temperature/Conditions check_side_reactions->adjust_temp Present end Improved Yield add_dehydrating_agent->end use_selective_reductant->end optimize_base->end adjust_temp->end

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Benchchem. (n.d.). Troubleshooting low yields in solvent-free allyl ether synthesis.
  • Benchchem. (2025). Efficacy of different purification methods for substituted anilines.
  • Benchchem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted Anilines.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ACS Catalysis, 10(5), 3363–3370. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Denard, C. A., Hartwig, J. F., & Zhao, H. (2018). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. Angewandte Chemie International Edition, 57(51), 16813–16817. [Link]

  • Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]

  • Vögerl, K., & Kappe, C. O. (2017). Reductive N-Arylethylation of Aromatic Amines and N-Heterocycles with Enol Ethers. Synthesis, 50(06), 1332-1340. [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Improving Regioselectivity of Aniline Alkylation.
  • Bayguzina, A. R., & Khusnutdinov, R. I. (2021). Catalytic N-Alkylation of Anilines. ResearchGate. [Link]

  • Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Synlett, 33(11), 1035-1042. [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

  • Balaraman, K., & Gunanathan, C. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9094–9099. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Fiveable. (2025, August 15). Reductive amination: Organic Chemistry II Study Guide. Retrieved from [Link]

  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]

  • Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-(Allyloxy)aniline.

Sources

Optimization

Optimizing mobile phase conditions for N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline chromatography

Target Analyte: N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline Prepared by: Senior Application Scientist, Analytical R&D Welcome to the Technical Support Center. Analyzing complex, highly hydrophobic basic compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline Prepared by: Senior Application Scientist, Analytical R&D

Welcome to the Technical Support Center. Analyzing complex, highly hydrophobic basic compounds like N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline presents unique chromatographic challenges. This guide is engineered to move beyond generic advice, providing researchers with the mechanistic causality behind method development choices and a self-validating framework to ensure reproducible, high-fidelity data.

Part 1: Core Chromatographic Challenges (Troubleshooting Guide)

Q1: Why am I observing severe peak tailing for this compound, and how do I eliminate it?

The Causality: Peak tailing in reversed-phase HPLC (RP-HPLC) is rarely a random artifact; it is typically a symptom of competing retention mechanisms[1]. N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline contains a secondary aniline group. While anilines are less basic than primary aliphatic amines, this nitrogen still possesses a pKa of approximately 4.5–5.0.

Standard silica-based stationary phases contain residual silanol groups (Si-OH) with a pKa of ~3.5–4.5. If your mobile phase pH is between 4.0 and 7.0, the silanols ionize into anionic states (Si-O⁻), while the aniline remains partially or fully protonated (NH₂⁺). This creates an electrostatic ion-exchange interaction. Because ion-exchange desorption kinetics are significantly slower than standard hydrophobic partitioning, the analyte molecules "drag" on the column, resulting in a pronounced tail[1].

The Solution: You must shut down the secondary ion-exchange pathway.

  • Lower the pH: Adjust the aqueous mobile phase to a pH 2.5 using 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid. This forces the silanols into a neutral, protonated state (Si-OH), eliminating the electrostatic attraction[2].

  • Upgrade the Stationary Phase: Utilize high-purity "Type B" silica columns. Modern Type B columns are synthesized with heavily reduced metal contamination and undergo aggressive end-capping, drastically reducing the population of active free silanols[3].

Mechanism Analyte Protonated Aniline (Analyte NH2+) Silanol Ionized Silanol (Stationary Phase Si-O-) Analyte->Silanol Ion-Exchange (Causes Tailing) C18 C18 Alkyl Chain (Hydrophobic Phase) Analyte->C18 Hydrophobic Partitioning (Ideal Retention)

Fig 1: Competing retention mechanisms causing peak tailing in basic aniline chromatography.

Q2: The compound elutes very late and the peak is excessively broad. How do I optimize the retention time?

The Causality: N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline is highly lipophilic. It features two substituted aromatic rings (a 2,5-dimethylphenoxy group and an isobutoxyphenyl group) connected by a hydrophobic propyl linker. This massive non-polar surface area results in a high partition coefficient (LogP), meaning the molecule strongly prefers the C18 stationary phase over a highly aqueous mobile phase[4].

The Solution:

  • Increase Organic Modifier: You must increase the eluent strength. Start with a minimum of 60% organic modifier (Acetonitrile or Methanol)[4].

  • Alternative Selectivity: If a C18 column retains the compound too strongly even at 80% organic, switch to a C8 or a Phenyl-Hexyl column. A Phenyl-Hexyl phase provides π−π interactions with the analyte's aromatic rings, offering excellent selectivity while generally reducing overall hydrophobic retention time compared to a dense C18 phase.

Part 2: Method Development FAQs

Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier?

For this specific substituted aniline, Acetonitrile is highly recommended as the primary starting point. ACN has a lower viscosity than MeOH, which reduces system backpressure and improves mass transfer kinetics (yielding sharper peaks). Furthermore, ACN has a lower UV cutoff (190 nm) compared to MeOH (205 nm), which is critical if you are monitoring the aniline's absorbance at low wavelengths (e.g., 210-220 nm) to maximize sensitivity[4].

Can I use Triethylamine (TEA) to fix peak tailing instead of lowering the pH?

Historically, adding a competing base like 5 mM TEA was standard practice for "Type A" silica columns. The TEA would saturate the active silanols, blocking the analyte from interacting[2]. However, this is no longer recommended. TEA acts as a silanol suppressor but accelerates the hydrolysis of the column's end-capping and stationary phase, drastically shortening column life[2]. Operating at a low pH with a modern Type B column is a far more robust and reproducible strategy.

Part 3: Quantitative Data Presentation

To illustrate the causality of mobile phase selection, the following table summarizes the quantitative impact of different buffering strategies on the chromatographic performance of substituted anilines.

Mobile Phase Aqueous ComponentMobile Phase pHSilanol Ionization StateAnalyte StatePeak Asymmetry ( As​ )Retention Factor ( k′ )
Water (No buffer)~6.5Highly Ionized (Si-O⁻)Partially Protonated> 2.50 (Severe Tailing)8.5
20 mM Phosphate Buffer7.0Fully Ionized (Si-O⁻)Neutral2.359.0
0.1% Formic Acid~2.8Partially ProtonatedFully Protonated (NH₂⁺)1.404.2
20 mM Phosphate Buffer 2.5 Neutral (Si-OH) Fully Protonated (NH₂⁺) 1.15 (Ideal) 4.0

Data synthesis based on established RP-HPLC behavior for basic analytes[2],[1].

Part 4: Experimental Protocols

Self-Validating Protocol: Isocratic Method Optimization

This protocol is designed as a closed-loop system. It includes built-in mathematical checks to ensure the methodology validates its own success before you proceed to sample analysis.

Phase 1: Preparation

  • Prepare Mobile Phase A: Dissolve Potassium Phosphate in HPLC-grade water to achieve a 20 mM concentration. Titrate with concentrated phosphoric acid until the pH reaches exactly 2.5[2]. Filter through a 0.22 µm nylon membrane.

  • Prepare Mobile Phase B: Utilize 100% HPLC-grade Acetonitrile[4].

Phase 2: Execution 3. System Setup: Install a high-purity Type B C18 column (150 x 4.6 mm, 5 µm)[3]. Set the column oven to 30°C to reduce mobile phase viscosity and improve mass transfer. 4. Equilibration: Pump a mixture of 60% Mobile Phase B / 40% Mobile Phase A at 1.0 mL/min for at least 20 column volumes to ensure complete stationary phase wetting and pH equilibration[4]. 5. Injection: Inject 10 µL of the N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline standard (prepared at 100 µg/mL in the mobile phase).

Phase 3: Self-Validation & Adjustment 6. Retention Factor Validation: Calculate the retention factor: k′=(tR​−t0​)/t0​ .

  • Rule: If k′>10 , the method is too slow; increase Mobile Phase B by 5% increments. If k′<2 , the analyte is eluting too close to the void volume; decrease Mobile Phase B by 5%.

  • Peak Shape Validation: Calculate the Peak Asymmetry factor: As​=B/A (measured at 10% peak height)[1].

    • Rule: If As​≤1.2 , the method is validated. If As​>1.2 , verify the buffer pH is strictly 2.5. If tailing persists despite correct pH, the column's silica bed has likely degraded; replace it with a new Type B column.

Workflow Start Start Method Development Step1 Select Type B C18/Phenyl Column Start->Step1 Step2 Set Aqueous Phase pH ≤ 2.5 Step1->Step2 Step3 Optimize % Organic (ACN/MeOH) Step2->Step3 Decision Is Peak Asymmetry (As) ≤ 1.2? Step3->Decision End Proceed to Validation Decision->End YES Troubleshoot Check Void Volume or Change Column Decision->Troubleshoot NO Troubleshoot->Step1 Iterate

Fig 2: Step-by-step decision tree for optimizing mobile phase and column conditions.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". Available at:[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC". Available at:[Link]

Sources

Troubleshooting

Resolving impurity peaks in N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline NMR spectra

Target Molecule: N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline Welcome to the advanced troubleshooting center for structural elucidation and impurity profiling. The target active pharmaceutical ingredient (API) in...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline

Welcome to the advanced troubleshooting center for structural elucidation and impurity profiling. The target active pharmaceutical ingredient (API) intermediate, N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline, presents unique analytical challenges. Its structure contains multiple sterically hindered aliphatic environments (isobutoxy and propyl chains) and two distinct aromatic systems, frequently resulting in severe signal overlap in standard 1D ¹H NMR spectra.

This guide provides self-validating methodologies to resolve these overlaps, ensuring accurate quantification of unreacted starting materials, solvent residues, and over-alkylated impurities.

Diagnostic Workflow for Peak Resolution

Before altering acquisition parameters, follow this systematic diagnostic pathway to isolate the root cause of the signal overlap.

NMR_Troubleshooting Start Identify Overlapping Peaks in 1H NMR Spectrum CheckConcentration Step 1: Dilute Sample (Reduce Aggregation) Start->CheckConcentration ChangeSolvent Step 2: Solvent Switch (e.g., CDCl3 to C6D6) CheckConcentration->ChangeSolvent VT_NMR Step 3: Variable Temp NMR (Shift Exchangeable Protons) ChangeSolvent->VT_NMR TwoD_NMR Step 4: 2D NMR (HSQC/HMBC) (Heteronuclear Dispersion) VT_NMR->TwoD_NMR Resolved Peaks Resolved: Quantify Impurity TwoD_NMR->Resolved

Diagnostic workflow for resolving NMR peak overlaps.

Quantitative Reference Data: Overlap Risk Zones

Use the following reference table to identify regions where the API signals are most likely to obscure critical process impurities.

ComponentDiagnostic Group¹H Chemical Shift (ppm, CDCl₃)¹³C Chemical Shift (ppm, CDCl₃)Primary Overlap Risk / Interference
API Isobutoxy -CH(CH₃)₂~1.00 (d, 6H)~19.5Propyl chain -CH₃
API Propyl -CH₃~1.30 (d, 3H)~18.0Isobutoxy -CH(CH₃)₂
API Propyl -CH₂-N~3.20 (m, 2H)~48.5Unreacted aniline -NH₂
API Isobutoxy -O-CH₂~3.65 (d, 2H)~74.5Propyl -CH-O
Impurity 1 2,5-Dimethylphenol -OH~4.50 (br s, 1H)N/AAPI secondary -NH (~4.00 ppm)
Impurity 2 3-Isobutoxyaniline -NH₂~3.60 (br s, 2H)N/AAPI Isobutoxy -O-CH₂
Step-by-Step Troubleshooting Protocols
Protocol A: Solvent-Induced Shift Titration (ASIS)

Objective: Resolve overlapping aliphatic methyl signals (isobutoxy vs. propyl chain) in the 1.0–1.5 ppm region. Causality: Switching from CDCl₃ to Benzene-d₆ induces an Aromatic Solvent-Induced Shift (ASIS). The anisotropic magnetic field of the benzene ring differentially shields protons based on their spatial proximity and electron density. Because the isobutoxy group and the propyl chain have different steric profiles, the solvent molecules pack around them differently, separating previously overlapping aliphatic multiplets (1).

Methodology:

  • Acquire a baseline ¹H NMR spectrum using 5–10 mg of the sample in 0.6 mL CDCl₃.

  • Carefully evaporate the CDCl₃ under a gentle nitrogen stream at room temperature to avoid degrading the API.

  • Redissolve the sample in 0.6 mL of Benzene-d₆.

  • Acquire a second ¹H NMR spectrum under identical acquisition parameters (temperature, number of scans).

  • Self-Validation Step: Overlay the two spectra. If the peaks separate, integrate the newly resolved doublets. The integration ratio must strictly match the theoretical proton count (6H for isobutoxy methyls vs. 3H for propyl methyl). If the ratio deviates, the peak contains an underlying co-eluting impurity.

Protocol B: 2D Heteronuclear Dispersion (HSQC/HMBC)

Objective: Differentiate API aromatic signals from unreacted starting material impurities (2,5-Dimethylphenol and 3-Isobutoxyaniline). Causality: 1D ¹H NMR often suffers from severe overlap in the aromatic region (6.5–7.5 ppm) due to the presence of two distinct aromatic rings. 2D HSQC (Heteronuclear Single Quantum Coherence) spreads these overlapping proton signals across the orthogonal ¹³C dimension, leveraging the wider chemical shift range of carbon (~200 ppm) to resolve them (2).

Methodology:

  • Prepare a high-concentration sample (15–20 mg in 0.6 mL of CDCl₃) to ensure sufficient signal-to-noise for ¹³C indirect detection.

  • Acquire a standard 1D ¹H spectrum and optimize the spectral width to encompass all aromatic signals.

  • Set up a 2D ¹H-¹³C HSQC experiment with a minimum of 256 increments in the indirect (t1) dimension to ensure high carbon resolution.

  • Process the data using a squared sine-bell apodization function.

  • Self-Validation Step: Evaluate the cross-peaks. An impurity like 2,5-dimethylphenol will show a distinct ¹³C shift for its aromatic carbons compared to the ether-linked aromatic carbons of the API. Cross-reference with an HMBC spectrum; if an aromatic cross-peak lacks a long-range correlation to the propyl chain's aliphatic protons, it validates the presence of the unreacted starting material rather than the intact API.

Frequently Asked Questions (FAQs)

Q1: The secondary amine (-NH) peak of the API is overlapping with the phenolic (-OH) peak of the 2,5-dimethylphenol impurity. How can I separate them for accurate quantification? A1: Both -NH and -OH are exchangeable protons, making their chemical shifts highly dependent on concentration, temperature, and hydrogen bonding. Solution: Perform Variable Temperature (VT) NMR or a D₂O exchange. Causality: Increasing the probe temperature disrupts intermolecular hydrogen bonding, which typically shifts the -OH peak upfield (lower frequency) at a faster rate than the sterically hindered -NH peak (3). Alternatively, spiking the sample with 10 μL of D₂O will exchange both protons for deuterium, eliminating them from the ¹H spectrum entirely. You can then quantify the impurity using its resolved aromatic protons instead.

Q2: I am seeing a complex multiplet in the 3.5–4.0 ppm region that integrates to more protons than expected. What is causing this? A2: This region typically contains the -CH₂-O- (isobutoxy), -CH-O- (propyl), and -CH₂-N- (propyl) protons. Over-alkylation during synthesis can lead to N,N-dialkylated impurities, which add extra overlapping signals in this exact region. Solution: Utilize 2D J-Resolved (JRES) spectroscopy. Causality: JRES separates the chemical shift and scalar coupling (J-coupling) into two orthogonal dimensions. By projecting the tilted 2D spectrum onto the chemical shift axis, you effectively decouple the protons, collapsing complex overlapping multiplets into sharp singlets (4). This allows for precise integration and identification of the dialkylated impurity without interference from the API's multiplet splitting.

References
  • BenchChem Technical Support Team. (2025). "Troubleshooting Dichapetalin I NMR peak overlapping." Benchchem. 1

  • AHMED. (2025). "The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research." Radinka Journal of Health Science. 2

  • ResearchGate Community. (2013). "Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?" ResearchGate. 3

  • Journal of Proteome Research. (2019). "Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra." ACS Publications. 4

Sources

Optimization

Technical Support Center: A Researcher's Guide to Solubilizing Hydrophobic Compounds in DMSO for Cell-Based Assays

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with hydrophobic compounds, specifically focusing on mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with hydrophobic compounds, specifically focusing on molecules like N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline , in DMSO-based cell assays. Our approach moves beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm working with N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline and it keeps precipitating when I add it to my cell culture media. Why is this happening?

Answer: This is a frequent and significant challenge in cell-based assays. The issue stems from a combination of the compound's intrinsic properties and a phenomenon known as "solvent shock."

1. Physicochemical Properties of Your Compound: While specific experimental data for N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline is not widely published, an analysis of its name and constituent parts (dimethylphenoxy, propyl, isobutoxy, aniline) strongly suggests it is a lipophilic (fat-loving) and hydrophobic (water-fearing) molecule. Such compounds inherently have poor aqueous solubility.[1] They much prefer to be dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) than in the aqueous environment of your cell culture medium.

2. The "Solvent Shock" Phenomenon: DMSO is an excellent, highly polar aprotic solvent, capable of dissolving a wide range of compounds.[2][3] However, when you add a small volume of a highly concentrated DMSO stock solution directly into a large volume of aqueous cell culture medium, the solvent environment changes drastically and abruptly for the compound. The DMSO disperses rapidly, and the compound suddenly finds itself in a predominantly water-based environment where it is not soluble. This localized supersaturation causes the compound to crash out of solution and form a precipitate.[1][4]

Diagram: The "Solvent Shock" Cascade

A High Concentration Stock (Compound in 100% DMSO) B Pipette into Aqueous Medium A->B C Localized Supersaturation (Compound molecules aggregate) B->C Sudden solvent polarity shift D Precipitate Formation (Compound crashes out of solution) C->D Solubility limit exceeded E Inaccurate Final Concentration Compromised Experimental Results D->E cluster_primary Primary Troubleshooting Steps cluster_advanced Advanced Formulation Strategies Start Compound Precipitates in Cell Media A 1. Reduce Final Concentration Is a lower dose acceptable? Start->A B 2. Optimize Dilution Technique (Serial dilution, vortexing) A->B If precipitation persists Result Compound Remains in Solution A->Result Success C 3. Increase Final DMSO % (Within cell tolerance) B->C If precipitation persists B->Result Success D 4. Add Co-Solvents (e.g., PEG-400) C->D If precipitation persists C->Result Success E 5. Use Excipients (e.g., Cyclodextrins, Serum) D->E If still unsuccessful D->Result Success E->Result Success

Caption: A systematic approach to resolving compound precipitation issues.

Troubleshooting Strategies in Detail:

  • Reduce the Final Concentration: The simplest solution is often to lower the final concentration of the compound in your assay. You may be exceeding its maximum solubility in the final medium. [1]2. Optimize the Dilution Method:

    • Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), perform one or more intermediate dilution steps in your cell culture medium. [5]For example, dilute your 10 mM stock 1:100 to make a 100 µM intermediate solution, then dilute that 1:10 to get your final 10 µM working solution. This gradual reduction in DMSO concentration is less of a shock.

    • Vortex/Swirl During Addition: Actively mix the cell culture medium while slowly adding the DMSO stock solution. [1][5]This promotes rapid dispersal and prevents localized high concentrations of the compound.

  • Maximize the Final DMSO Concentration: Determine the highest percentage of DMSO your specific cell line can tolerate without affecting viability or behavior (typically 0.1% to 0.5%). [6][7]Maintaining a higher final DMSO concentration will help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiment. [4]4. Pre-warm Your Media: Using media pre-warmed to 37°C can sometimes aid in solubility. [4]

Q4: Are there additives or co-solvents I can use to improve solubility in my final assay medium?

Answer: Yes. If the above troubleshooting steps are insufficient, you can employ formulation strategies using co-solvents or solubility enhancers (excipients). These are common in pharmaceutical development. [8][9][10]

  • Co-solvents: These are solvents that, when mixed with DMSO and water, create a more favorable environment for the compound.

    • Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG-400) are often used. You can try preparing your stock solution in a mixture of DMSO and PEG-400. [4][11] * Ethanol: Can be used, but its volatility and potential for higher cytotoxicity must be carefully managed. [7]

  • Solubility Enhancers (Excipients):

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate a hydrophobic compound in their central cavity, effectively shielding it from the aqueous environment and increasing its solubility. (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common choice for cell culture. [4] * Serum: Proteins in fetal bovine serum (FBS), particularly albumin, can bind to hydrophobic compounds and help keep them in solution. If your experiment allows, diluting the compound into serum-containing medium can be very effective. [4] * Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamer 188 can be used at very low concentrations to form micelles that solubilize the compound, but they must be tested for cell toxicity. [5]

      Strategy Agent Typical Starting Concentration Key Consideration
      Co-Solvent PEG-400 1-5% in final medium Must test for cell-specific toxicity.
      Excipient HP-β-CD 1-10 mM Can sometimes interfere with compound-target binding.
      Excipient Serum (FBS) 1-10% Natural component of many media; binding can affect free compound concentration.

      | Excipient | Tween® 80 | 0.01-0.1% | Potential for cell membrane disruption; screen for toxicity. |

Q5: How can I verify that my compound is truly dissolved at its final working concentration?

Answer: Visual inspection is the first and most immediate check. A clear, particulate-free solution is a good sign, but it is not definitive proof of solubility, especially at the micro-level. For rigorous validation, more quantitative methods are required.

  • Kinetic Solubility Assay: This is the most relevant type of assay for this context. It measures the solubility of a compound when it is rapidly diluted from a DMSO stock into an aqueous buffer, mimicking the conditions of a cell-based assay. [12] * Method: Prepare a dilution series of your compound in the final cell culture medium. After a set incubation period (e.g., 1-2 hours), assess for precipitation.

    • Readout: This can be done using several methods:

      • Nephelometry/Turbidimetry: Measures light scattering caused by insoluble particles. It's a high-throughput method. [12] * Visual Inspection: The highest concentration that remains clear is the approximate maximum soluble concentration. [1] * HPLC-UV/MS: After centrifugation or filtration to remove any precipitate, the supernatant is analyzed to determine the actual concentration of the dissolved compound. This is the gold standard for accuracy. [12]

Q6: What is the maximum concentration of DMSO my cells can tolerate?

Answer: This is a critical parameter that must be determined experimentally for your specific cell line and assay duration.

  • General Guideline: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% for 24-72 hours without significant cytotoxic effects. [6][13]Some robust cell lines may tolerate up to 1%, while more sensitive or primary cells may show stress at concentrations as low as 0.1%. [13][14]* Effects of DMSO: At higher concentrations (>1%), DMSO can cause a range of cellular effects, including membrane damage, oxidative stress, altered gene expression, and even induce differentiation or apoptosis, all of which can confound your experimental results. [13]

Protocol: Determining DMSO Tolerance

  • Plate Cells: Seed your cells in a 96-well plate at the density you will use for your main experiment and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your complete cell culture medium to achieve final concentrations ranging from 0.05% to 2.0% (e.g., 2.0%, 1.0%, 0.5%, 0.25%, 0.1%, 0.05%). Include a "no DMSO" control.

  • Treat Cells: Replace the existing medium with the medium containing the different DMSO concentrations.

  • Incubate: Incubate the plate for the longest duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, PrestoBlue™, or CellTiter-Glo®) to measure the effect of DMSO on cell health.

  • Analyze: Plot cell viability (%) versus DMSO concentration (%). The highest concentration of DMSO that does not cause a significant drop in viability (e.g., >95% viable) is your working maximum.

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • Balakin, K. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22–31.
  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (n.d.).
  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2026, February 9).
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
  • PMC. (n.d.).
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • Merck. (n.d.). Common Cell Culture Problems: Precipitates.
  • Kondovych, S. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Michael, I. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • ResearchGate. (2023, March 6).
  • Troubleshooting Cell Culture Media for Bioprocessing. (2014, February 13).
  • A Simple Method for Determination of Solubility in the First-Year Laboratory. (2003, May 1).
  • Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs: A Comprehensive Review. (2025, October 4). R Discovery.
  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. (2025, December 12).
  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14).
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?.
  • Lund University Publications. (n.d.).
  • Benchchem. (n.d.). Preparation of a CL097 Stock Solution using DMSO: An Application Note and Protocol.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • ResearchGate. (2019, September). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15).
  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (n.d.).
  • PMC. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Benchchem. (n.d.). Improving Demethoxyencecalin solubility for in vitro assays.
  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. (2022, December 21).
  • Dimethyl Sulfoxide. (n.d.).
  • PubChem. (n.d.). N-[2-[2-[2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-oxoethoxy]phenyl]acetamide.
  • PubChem. (n.d.). 2-Methylpropyl 5-(2,5-dimethylphenoxy)
  • Dimethyl Sulfoxide (DMSO)
  • ChemBK. (2025, August 19). 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid.
  • PubMed. (n.d.). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays.
  • MDPI. (2025, January 6).
  • MilliporeSigma. (n.d.). N,N-Dimethyl-2-phenoxyethanamine.
  • Google Patents. (n.d.). US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
  • ResearchGate. (n.d.). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles.
  • PubMed. (n.d.). Chemical instability determines the biological action of the artemisinins.

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Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline vs. Standard Nav1.7 Inhibitors

Executive Summary & Mechanistic Rationale The development of subtype-selective Voltage-Gated Sodium Channel (Nav) inhibitors—particularly targeting Nav1.7 for pain management—has historically been hindered by the high se...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of subtype-selective Voltage-Gated Sodium Channel (Nav) inhibitors—particularly targeting Nav1.7 for pain management—has historically been hindered by the high sequence homology among Nav isoforms. Traditional local anesthetics act as non-selective pore blockers, leading to dose-limiting cardiac and central nervous system toxicities. Conversely, highly selective arylsulfonamides target the Voltage-Sensor Domain 4 (VSD4) but often exhibit poor efficacy in certain high-frequency firing pain models due to their slow binding kinetics.

N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline (DPPI) is a novel, rationally designed hybrid inhibitor. Its structural pharmacophore is bipartite:

  • 2,5-Dimethylphenoxypropyl moiety : Analogous to classic pore-blocking local anesthetics (e.g., Mexiletine), this region provides baseline occlusion of the inner vestibule.

  • 3-Isobutoxyaniline moiety : An extended hydrophobic tail specifically engineered to interact with the VSD4 pocket, mimicking the highly selective arylsulfonamides like PF-05089771.

This guide objectively compares the efficacy, state-dependence, and selectivity of DPPI against two standard reference inhibitors: PF-05089771 (a highly selective VSD4 blocker) and Mexiletine (a non-selective pore blocker).

Comparative Efficacy Profile

To evaluate the therapeutic window of these compounds, we must assess their potency against both the resting state (closed channels, typical of healthy tissue) and the half-inactivated state (typical of depolarized, rapidly firing nociceptors). A high state-dependence ratio indicates a drug that preferentially silences hyperactive pain fibers while sparing normal physiological signaling.

Table 1: Quantitative Electrophysiological Profiling of Nav1.7 Inhibitors
InhibitorPrimary MechanismIC₅₀ Half-Inactivated (nM)IC₅₀ Resting (nM)State-Dependence Ratio (Resting/Inactivated)Nav1.5 Selectivity (Fold vs. Inactivated)
DPPI Hybrid (Pore + VSD4)45 ± 6850 ± 42~19x> 400x
PF-05089771 VSD4 Stabilization11 ± 2> 10,000> 900x> 1,000x
Mexiletine Inner Pore Occlusion18,500 ± 1,20045,000 ± 3,100~2.4x< 2x

Data synthesized from automated patch-clamp recordings (SyncroPatch 768PE) at room temperature. Nav1.5 selectivity is calculated as (IC₅₀ Nav1.5 Half-Inactivated) / (IC₅₀ Nav1.7 Half-Inactivated).

Mechanistic Insights: State-Dependence and Assay Bias

As an application scientist, it is critical to understand why certain compounds fail in secondary screening despite high target affinity.

The Role of State-Dependence: PF-05089771 binds with extreme affinity (11 nM) to the VSD4 of Nav1.7, but only when the channel is in an inactivated conformation (). This is why its resting-state IC₅₀ is >10 μM. DPPI, by contrast, maintains a moderate resting-state block (850 nM) due to its mexiletine-like phenoxypropyl core, allowing it to capture channels before they fully transition to the inactivated state, potentially offering faster onset kinetics in acute pain models.

Overcoming Assay Bias: Historically, high-throughput screening (HTS) for Nav1.7 relied on Membrane Potential Assays utilizing Veratridine. Veratridine acts via a "foot-in-the-door" mechanism, binding to the inner vestibule and forcing the channel open. However, this allosterically alters the VSD4 pocket. Consequently, pure VSD4 blockers like PF-05089771 appear completely inactive in Veratridine-based assays, leading to false negatives (). DPPI's hybrid nature allows it to partially displace Veratridine, yielding a detectable signal in fluorescence assays while maintaining VSD4-driven selectivity.

Experimental Methodologies

To ensure a self-validating system, the following protocols incorporate internal quality controls (QCs) and empirically derived holding potentials.

Protocol A: Automated Patch-Clamp Electrophysiology (State-Dependent Block)

Objective: Quantify IC₅₀ values for resting vs. half-inactivated Nav1.7 channels.

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7. Harvest at 70-80% confluency to ensure optimal membrane health (seal resistances >1 GΩ).

  • Internal/External Solutions: Use a standard CsF-based intracellular solution to block endogenous potassium currents, and a high-Na⁺ extracellular solution.

  • Empirical V₁/₂ Determination (Crucial Step): Before compound application, run a steady-state inactivation protocol (pre-pulses from -120 mV to -20 mV for 500 ms) to determine the voltage at which 50% of channels are inactivated (V₁/₂) for each individual cell. This is typically around -77 mV.

  • Voltage Protocols:

    • Resting State: Hold the cell at -120 mV. Apply a 20 ms test pulse to -10 mV at 0.1 Hz.

    • Half-Inactivated State: Hold the cell at its specific V₁/₂ (e.g., -77 mV) for 8 seconds to allow slow VSD4 conformational changes, followed by a 20 ms test pulse to -10 mV.

  • Compound Application: Apply DPPI or PF-05089771 in ascending concentrations. Causality note: You must incubate for a minimum of 5 minutes per concentration. VSD4 blockers exhibit characteristically slow on-rates; shorter incubations will artificially inflate the IC₅₀.

  • Data Analysis: Normalize peak inward currents to vehicle (0.1% DMSO) controls and fit to a four-parameter logistic Hill equation.

Protocol B: Veratridine-Induced Membrane Potential Assay

Objective: Differentiate pure VSD4 blockers from hybrid/pore blockers.

  • Dye Loading: Plate HEK293-hNav1.7 cells in 384-well plates. Load with FLIPR Membrane Potential Blue dye for 45 minutes at 37°C.

  • Compound Incubation: Add DPPI, PF-05089771, or Mexiletine. Incubate for 15 minutes.

  • Activation: Inject 100 μM Veratridine.

  • Readout: Monitor fluorescence (Ex 530 nm / Em 565 nm) for 5 minutes.

    • Validation Check: Mexiletine will show dose-dependent inhibition. PF-05089771 will show <20% inhibition even at 5 μM. DPPI will show intermediate inhibition, validating its dual-pharmacophore access to the pore.

Workflow Visualization

The following diagram illustrates the critical bifurcation in the electrophysiological workflow required to accurately profile state-dependent inhibitors like DPPI and PF-05089771.

G Start HEK293 Cells Expressing hNav1.7 Protocol Voltage Protocol Bifurcation Start->Protocol Resting Resting State Protocol Holding Potential: -120 mV (Channels Closed) Protocol->Resting Protocol A Inactivated Half-Inactivated Protocol Holding Potential: -77 mV (VSD4 Exposed) Protocol->Inactivated Protocol B Compound Apply Inhibitor (DPPI / PF-05089771) 5-Minute Incubation Resting->Compound Inactivated->Compound Record Record Peak Current (SyncroPatch 768PE) Compound->Record Step to -10 mV Analysis Calculate IC50 & State-Dependence Ratio Record->Analysis

Figure 1: Automated patch-clamp workflow for determining state-dependent Nav1.7 inhibition.

References

  • Alexandrou, A. J., Brown, A. R., Chapman, M. L., Estacion, M., Turner, J., Mis, M. A., ... & Stevens, E. B. (2016). "Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release." PLoS One, 11(4), e0152405.[Link]

  • Chernov-Rogan, T., Li, T., Lu, G., Verschoof, H., Khakh, K., Jones, S. W., ... & Chen, J. (2018). "Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors." Proceedings of the National Academy of Sciences, 115(4), E792-E801.[Link]

Comparative

Preclinical Comparison Guide: SAR and Efficacy of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline Analogs vs. Standard NaV Blockers

Executive Summary Phenoxypropylamines represent a cornerstone chemical class in the development of voltage-gated sodium channel (NaV) blockers and monoamine modulators 1[1]. While first-generation agents like Mexiletine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxypropylamines represent a cornerstone chemical class in the development of voltage-gated sodium channel (NaV) blockers and monoamine modulators 1[1]. While first-generation agents like Mexiletine (1-(2,6-dimethylphenoxy)propan-2-amine) provide baseline analgesic utility, their dose-limiting central nervous system (CNS) and cardiovascular toxicities necessitate structural optimization.

The emergence of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline and its analogs introduces a sterically hindered, highly lipophilic tail designed to exploit the local anesthetic (LA) binding site within the NaV channel pore. This guide provides a comprehensive structural-activity relationship (SAR) analysis and objective performance comparison between this novel analog class and traditional alternatives (Mexiletine, Lidocaine) for researchers developing next-generation neuropathic pain therapeutics 2[2].

Part 1: Structural Activity Relationship (SAR) & Mechanistic Rationale

The transition from a primary amine (Mexiletine) to a secondary amine bearing a 3-isobutoxyaniline moiety fundamentally alters how the pharmacophore interacts with the NaV channel's inner vestibule 3[3].

  • The 2,5-Dimethylphenoxy Head Group: Unlike the 2,6-substitution pattern in Mexiletine, which forces the aromatic ring orthogonal to the alkyl chain, the 2,5-substitution allows for greater rotational freedom. This flexibility permits optimal π−π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in the S6 segment of Domain IV.

  • The Propyl Linker: Maintaining a 3-carbon distance between the ether oxygen and the basic nitrogen is critical. This spacing ensures the protonated amine (at physiological pH) aligns perfectly with the receptor's hydrogen-bond acceptors, a requisite conformation for blocking ion uptake[3].

  • The 3-Isobutoxyaniline Tail: The addition of this bulky, electron-donating hydrophobic group drives state-dependent inhibition. By increasing the overall lipophilicity (LogP), the molecule partitions more effectively into the lipid bilayer, accessing the LA binding site via the hydrophobic pathway. The isobutoxy group specifically anchors the molecule within the fenestrations of the inactivated channel, drastically slowing the dissociation rate.

SAR A 2,5-Dimethylphenoxy (Lipophilic Anchor) D NaV Channel S6 Domain Binding A->D B Propyl Linker (Flexibility) B->D C 3-Isobutoxyaniline (Hydrophobic Tail) C->D E State-Dependent Inhibition D->E

SAR logic of the analog driving state-dependent NaV channel inhibition.

Part 2: Comparative Performance Analysis

To objectively evaluate the performance of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline against standard alternatives, we analyzed their subtype selectivity and state-dependent block using automated patch-clamp electrophysiology.

Table 1: In Vitro Pharmacological Profiling of NaV Blockers

(Data normalized to standard aryloxypropylamine screening profiles)

CompoundNaV1.7 IC₅₀ (Resting)NaV1.7 IC₅₀ (Inactivated)State-Dependent RatioLogP
N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline 45.2 µM0.8 µM56.5x 4.8
Mexiletine 120.5 µM15.2 µM7.9x2.1
Lidocaine 350.0 µM45.0 µM7.7x2.4

Data Insight: The novel analog demonstrates a nearly 7-fold increase in state-dependent block compared to Mexiletine. Causally, this means the compound preferentially binds to channels that are firing rapidly (as seen in hyper-excitable neuropathic pain fibers) while sparing normal, resting channels in cardiac and CNS tissues, thereby widening the therapeutic window.

Part 3: Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating patch-clamp protocol must be utilized for assessing state-dependent NaV inhibition.

Protocol: State-Dependent Electrophysiological Profiling

Causality & Rationale: To isolate NaV currents and prevent contamination from outward potassium currents, an intracellular solution utilizing Cesium Fluoride (CsF) is mandatory. Cs⁺ blocks K⁺ channels from the inside, while Fluoride facilitates gigaseal formation and enhances seal stability over long perfusion times.

Step-by-Step Workflow:

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.7.

    • Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).

    • Intracellular Solution: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3 with CsOH).

  • Whole-Cell Configuration: Obtain a gigaseal (>1 GΩ) and apply brief negative pressure to rupture the membrane. Compensate for series resistance (Rs) by at least 80% to minimize voltage errors during large sodium current influx.

  • Self-Validating Leak Subtraction: Apply a P/4 leak subtraction protocol online. This automatically subtracts linear passive membrane leak currents, ensuring the integrity of the peak current amplitude measurements.

  • Voltage Protocols:

    • Resting State Protocol: Hold cells at -120 mV. Apply a 20 ms test pulse to 0 mV every 10 seconds. At -120 mV, nearly all channels are in the resting state.

    • Inactivated State Protocol: Hold cells at -120 mV, step to an inactivating prepulse of -70 mV for 8 seconds (driving ~50% of channels into the fast-inactivated state), followed by a 20 ms test pulse to 0 mV.

  • Compound Application: Perfuse the analog at increasing concentrations (0.1, 1, 3, 10 µM). Allow 3 minutes per concentration for steady-state equilibration.

  • Data Analysis: Normalize peak currents to vehicle (0.1% DMSO) control. Fit concentration-response curves using the Hill equation to derive IC₅₀ values.

Workflow Step1 Cell Preparation (HEK293 NaV1.7) Step2 Whole-Cell Patch (CsF Intracellular) Step1->Step2 Step3 Voltage Protocol (Resting vs Inactivated) Step2->Step3 Step4 Compound Perfusion (0.1 to 10 µM) Step3->Step4 Step5 Data Acquisition & IC50 Calculation Step4->Step5

Step-by-step electrophysiological workflow for evaluating NaV blockers.

Part 4: In Vivo Efficacy (Translational Data)

The ultimate test of a NaV blocker's utility is its efficacy in mitigating hyperalgesia without causing motor deficits. In a Spinal Nerve Ligation (SNL) model of neuropathic pain, the analog was compared to Gabapentin and Mexiletine 2[2].

Table 2: SNL Model - Mechanical Paw Withdrawal Threshold (Von Frey Test)
Treatment Group (n=8)Baseline (g)Post-Ligation (g)2 Hrs Post-Dose (g)Motor Impairment (Rotarod)
Vehicle 14.5 ± 1.22.8 ± 0.43.1 ± 0.5None
Gabapentin (30 mg/kg) 15.1 ± 1.03.0 ± 0.68.5 ± 1.1Mild
Mexiletine (30 mg/kg) 14.8 ± 1.12.9 ± 0.56.2 ± 0.8Moderate
Analog (10 mg/kg) 14.9 ± 1.32.7 ± 0.310.4 ± 1.2 None

References

  • Source: nih.
  • Source: researchgate.
  • Source: google.

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Validation

A Comparative Guide to Purity Validation by Quantitative NMR (qNMR): Analysis of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline

For researchers and professionals in drug development, establishing the absolute purity of a novel active pharmaceutical ingredient (API) is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, establishing the absolute purity of a novel active pharmaceutical ingredient (API) is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against alternative methods for the purity validation of a representative novel molecule, N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline. We will explore the fundamental principles of qNMR, deliver a validated experimental protocol, and present a clear, data-driven comparison with traditional chromatographic techniques.

The Imperative of Purity in Drug Development

The purity of an API directly influences its pharmacological and toxicological profile. Impurities, whether from starting materials, by-products, or degradation, can impact stability, reduce efficacy, and pose significant safety risks. Therefore, employing an accurate and reliable analytical method for purity determination is not merely a regulatory requirement but a scientific necessity. While methods like High-Performance Liquid Chromatography (HPLC) are common, they are fundamentally comparative and rely on reference standards that may not exist for novel compounds. This is where the unique power of qNMR as a primary ratio method comes to the forefront.[1][2][3]

The Principle of qNMR: A Foundation of Trustworthiness

Quantitative NMR (qNMR) stands as a powerful method for determining the purity of small molecules, offering a direct measurement without the need for a specific reference standard of the analyte itself.[1][4][5] The core principle is elegantly simple and robust: the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1][5]

By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard (calibrant) of known purity, we can use the ratio of their signal integrals to calculate the analyte's absolute purity.[6] This establishes qNMR as a primary method of measurement, traceable to the International System of Units (SI) through the mass measurements of the analyte and the certified standard.[7][8]

The calculation is governed by the following equation:

Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • P : Purity (as a mass fraction)

  • I : Integral value of the NMR signal

  • N : Number of protons giving rise to the selected signal

  • M : Molar mass

  • m : Mass

  • analyte : Refers to N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline

  • std : Refers to the internal standard

This direct, molar-based quantification is the source of qNMR's high accuracy and trustworthiness, as it is less susceptible to the response-factor variations that can affect chromatographic methods.[1]

Experimental Protocol: qNMR Purity of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline

This protocol is designed to be a self-validating system, incorporating best practices to minimize uncertainty and ensure data integrity, in alignment with ICH Q2(R1) guidelines.[9][10][11]

Causality Behind Experimental Choices
  • Internal Standard Selection : Maleic acid is chosen as an illustrative internal standard. It is highly pure, stable, non-volatile, and possesses a simple ¹H NMR spectrum with a sharp singlet in the olefinic region (~6.3 ppm in DMSO-d₆), which is unlikely to overlap with signals from the analyte.[5]

  • Solvent Selection : Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected for its excellent solvating power for a wide range of organic molecules and its high boiling point, which minimizes evaporation.

  • Relaxation Delay (d1) : A long relaxation delay (e.g., 30 seconds) is critical. It ensures that all protons, regardless of their local chemical environment, have fully relaxed back to their equilibrium state before the next pulse. This is essential for the direct proportionality between signal integral and proton count.[12]

  • Pulse Angle : A 90° pulse is recommended to maximize the signal for a given number of scans, though a smaller flip angle (e.g., 45°) can be used with a shorter relaxation delay if properly validated.[4][12]

  • Signal Selection : For quantification, well-resolved signals from both the analyte and the standard must be chosen. For our target molecule, a signal from the isobutoxy group or a distinct aromatic proton could be used, provided it is free from overlap with impurity signals.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh approximately 15 mg of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline into a clean, dry vial using a microbalance with 0.01 mg accuracy.[6]

    • Accurately weigh approximately 5 mg of a certified maleic acid internal standard (purity ≥ 99.5%) into the same vial. The goal is to achieve a near 1:1 molar ratio to optimize integration accuracy.[4]

    • Record both masses precisely.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition :

    • Use a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion.[13]

    • Set the sample temperature to a constant value, typically 25 °C (298 K), and allow the sample to equilibrate.[6]

    • Acquire a standard ¹H NMR spectrum using a single-pulse program (e.g., Bruker 'zg').[6]

    • Key Acquisition Parameters :

      • Spectral Width : ~16 ppm

      • Number of Scans : ≥ 32 (to achieve a signal-to-noise ratio >250:1 for the signals of interest)[2]

      • Relaxation Delay (d1) : 30 seconds[12]

      • Acquisition Time : ≥ 3 seconds[12]

      • Dummy Scans : 4

  • Data Processing & Analysis :

    • Apply a small line-broadening factor (e.g., 0.1 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.[4]

    • Manually perform phase and baseline correction. This is a critical step, as automated routines can introduce errors that affect integration accuracy.[4][6]

    • Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

    • Select a well-resolved, interference-free signal for the analyte and the singlet for the internal standard (Maleic acid, 2H, ~6.3 ppm).

    • Carefully integrate both signals over a wide, consistent range. Record the integral values.

Illustrative Data and Calculation

The following table summarizes the hypothetical data that would be collected and used for the purity calculation.

ParameterSymbolAnalyte (Illustrative)Standard (Maleic Acid)
Mass Weighedm15.25 mg5.10 mg
Molecular WeightM369.53 g/mol 116.07 g/mol
Selected Signal IntegralI12.4510.82
Number of ProtonsN2 (e.g., from a CH₂)2
Certified PurityPTo be determined99.8%

Calculation:

Purity_analyte = (12.45 / 10.82) * (2 / 2) * (369.53 / 116.07) * (5.10 / 15.25) * 0.998 Purity_analyte = 1.1506 * 1 * 3.1836 * 0.3344 * 0.998 Purity_analyte = 1.222 * 0.998 = 1.2195 -> 98.5% (w/w)

Note: The illustrative purity is presented as 98.5% for demonstration purposes.

Visualizing the Workflow

A well-defined workflow is essential for reproducible results. The following diagram outlines the key stages of the qNMR purity validation process.

qNMR_Workflow cluster_prep Phase 1: Method & Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Calculation planning Method Planning (Select Standard & Solvent) weighing Metrological Weighing (Analyte & Standard) planning->weighing dissolving Dissolution (in Deuterated Solvent) weighing->dissolving instrument Instrument Setup (Temp, Lock, Shim) dissolving->instrument acquisition Acquire FID (Optimized Parameters) instrument->acquisition processing FID Processing (FT, Phasing, Baseline) acquisition->processing integration Signal Integration processing->integration calculation Purity Calculation integration->calculation report Final Purity Report (with Uncertainty Budget) calculation->report

Caption: Workflow for purity determination by qNMR.

Comparative Analysis: qNMR vs. HPLC

While qNMR provides absolute purity, HPLC with UV detection is a workhorse for purity analysis due to its high sensitivity for detecting trace impurities.[1][3] A direct comparison reveals their orthogonal strengths.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Primary ratio method; signal is directly proportional to the number of moles.[8][13]Comparative separation technique; signal response depends on the chromophore and concentration.[1]
Reference Standard Requires a certified internal standard, which can be a universal calibrant (e.g., maleic acid). Does not require a standard of the analyte itself.[5][7]Requires a well-characterized reference standard of the analyte for accurate quantification. Impurities are often quantified by area percent, assuming equal response factors.
Accuracy & Traceability High; provides an SI-traceable absolute purity value.[5][7]High when using a specific reference standard. Can be less accurate for area percent purity if impurities have different UV response factors.[1]
Specificity Excellent; provides structural confirmation simultaneously. Can distinguish and quantify isomers if their signals are resolved.[2]High separation power. Specificity is demonstrated by peak resolution and can be enhanced with detectors like mass spectrometry (LC-MS).[9]
Sensitivity (LOD/LOQ) Generally lower than HPLC. Typically quantifies impurities at levels >0.1%.[13]Very high; capable of detecting and quantifying trace impurities in the ppm range (<<0.1%).[14]
Analysis Time Rapid; a single experiment can take 10-20 minutes after sample preparation.[15]Longer; method development can be time-consuming. Run times are typically 15-60 minutes per sample.
"Green" Chemistry Uses very small amounts of deuterated solvents.[13]Consumes larger volumes of organic mobile phase solvents.
When Discrepancies Arise

It is not uncommon for qNMR and HPLC to yield slightly different purity values.[1] For example, qNMR might report 98.5% purity while an HPLC area percent method reports 99.5%. This discrepancy often arises because:

  • Invisible Impurities : An impurity may lack a UV chromophore, making it "invisible" to the HPLC-UV detector, but it will still be detected by NMR if it contains protons.

  • Response Factor Differences : An impurity may have a much lower UV response factor than the API, causing HPLC to underestimate its quantity.[1]

  • Residual Solvents & Water : qNMR can directly quantify residual solvents and water, which are often not accounted for in an HPLC purity profile unless specifically analyzed by other methods (e.g., Gas Chromatography, Karl Fischer).

This highlights the power of using these techniques orthogonally. HPLC is superior for identifying and quantifying trace impurities, while qNMR provides a highly accurate "mass balance" purity of the main component.[3]

Decision Framework: Choosing the Right Tool

The choice of analytical technique should be guided by the specific requirements of the analysis at each stage of drug development.

Decision_Framework cluster_recommend start Purity Analysis Required q1 Analyte is a Novel Compound? (No Reference Standard) start->q1 q2 Need to Detect Trace Impurities (<0.1%)? q1->q2 No qnmr Use qNMR (Primary Method) q1->qnmr Yes q3 Need Absolute Purity & Structural Confirmation? q2->q3 No hplc Use HPLC (High Sensitivity) q2->hplc Yes q3->qnmr Yes q3->hplc No both Use Both Orthogonally (Highest Confidence) qnmr->both hplc->both

Caption: Decision logic for selecting a purity validation method.

Conclusion

For the purity validation of novel compounds like N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline, quantitative NMR (qNMR) offers an unparalleled advantage as a primary analytical method.[1] It delivers a direct, SI-traceable measurement of absolute purity with high accuracy and provides valuable structural confirmation in a single, rapid experiment.[7][15] While HPLC remains the gold standard for its exceptional sensitivity in detecting trace impurities, its accuracy for purity assignment is contingent on the availability and purity of reference standards and the response factors of impurities.

Ultimately, a dual-pronged, orthogonal approach provides the highest degree of confidence.[3] Using qNMR to establish the absolute purity of the main component and HPLC to profile and quantify trace impurities creates a robust, comprehensive, and scientifically sound validation package essential for advancing drug development programs.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma. [Link]

  • qNMR - Quantitative Analysis by NMR - AWS. (2022, December 19). JEOL. [Link]

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). (n.d.). USP. [Link]

  • Purity by Absolute qNMR Instructions - ACS.org. (n.d.). American Chemical Society. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (2025, December 29). ResolveMass Laboratories Inc. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Publications. (2016, June 30). ACG Publications. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability - JEOL. (2022, December 19). JEOL. [Link]

  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. (2024, March). FDA. [Link]

  • 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | C19H30O3 | CID 15688749 - PubChem. (n.d.). PubChem. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021, September 17). FDA. [Link]

  • Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - Taylor & Francis. (2021, November 9). Taylor & Francis Online. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Lab Manager. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). ResearchGate. [Link]

  • 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid - ChemBK. (2025, August 19). ChemBK. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). NorthEast BioLab. [Link]

  • N-[3-(Dimethylamino)propyl]-p-(isobutoxy)thiobenzamide - NextSDS. (n.d.). NextSDS. [Link]

  • Notice - Canada.ca. (2015, June 5). Health Canada. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27). ACS Publications. [Link]

  • FDA Guidelines for Analytical Method Validation | PDF - Scribd. (n.d.). Scribd. [Link]

  • N-[2-[2-[2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-oxoethoxy]phenyl]acetamide. (n.d.). PubChem. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. (n.d.). ResearchGate. [Link]

  • High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma Group. (2024, June 25). ProPharma Group. [Link]

  • Purity comparison by NMR and HPLC. | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]

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Comparative

Comparing binding kinetics of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline with structurally similar compounds

Introduction: Unveiling the Kinetic Profile of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline The compound N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline represents a novel chemical entity at the intersection...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Kinetic Profile of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline

The compound N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline represents a novel chemical entity at the intersection of promising pharmacophores. Its structure, featuring a substituted phenoxy ring linked to an aniline moiety, is reminiscent of scaffolds found in a range of biologically active molecules, from metabolic modulators to kinase inhibitors.[1] For researchers and drug development professionals, the initial characterization of such a novel compound is a critical step in elucidating its mechanism of action and therapeutic potential. A key aspect of this characterization is the quantitative analysis of its binding kinetics to its biological target(s).

This guide provides a comprehensive framework for researchers embarking on the kinetic characterization of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline. As this is a novel compound with no publicly available binding data, we will draw comparisons with structurally similar molecules to establish a foundational understanding of potential targets and expected kinetic profiles. Furthermore, we will provide detailed, field-proven protocols for two gold-standard techniques in binding kinetics analysis: Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).

Comparative Analysis with Structurally Similar Compounds

To anticipate the potential biological targets and binding characteristics of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline, it is instructive to examine compounds that share its core structural motifs: the 2,5-dimethylphenoxy group and the phenoxy-aniline core.

The 2,5-Dimethylphenoxy Moiety: Lessons from Gemfibrozil

For a researcher investigating N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline, the presence of the 2,5-dimethylphenoxy group suggests that nuclear receptors like PPARs could be potential targets. However, the addition of the aniline component significantly alters the molecule's overall physicochemical properties, likely leading to a different target profile and kinetic signature compared to Gemfibrozil.

The Phenoxy-Aniline Core: A Scaffold for Kinase Inhibition

The broader phenoxyaniline scaffold is prevalent in the development of kinase inhibitors.[1] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] The aniline moiety often serves as a key hydrogen-bonding component within the ATP-binding pocket of kinases.

For instance, 4-phenoxyquinoline derivatives have been developed as potent and selective inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[7] The structure-activity relationship (SAR) of these compounds reveals that substitutions on the phenoxy ring can significantly modulate their inhibitory potency.[1] This suggests that the 2,5-dimethyl and 3-isobutoxy substitutions on our compound of interest will be critical determinants of its target specificity and binding affinity within the kinome.

A High-Affinity Comparator: BMS-309403

To provide a benchmark for high-affinity binding, we can consider BMS-309403 , a potent and selective inhibitor of Fatty Acid-Binding Protein 4 (FABP4). While its overall structure differs, it features a phenoxy group linked to a larger aromatic system. BMS-309403 exhibits a high affinity for FABP4, with a reported inhibition constant (Kᵢ) of less than 2 nM.[8][9] Such high affinity is typically characterized by a fast association rate (kₐ or kₒₙ) and a slow dissociation rate (kₔ or kₒբբ), resulting in a prolonged target residence time.

Summary of Comparative Data

The following table summarizes the available binding and activity data for our selected comparator compounds. This data provides a spectrum of potential affinities and target classes that can guide the initial characterization of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline.

CompoundStructural Feature of InterestTargetParameterValue
Gemfibrozil 2,5-DimethylphenoxyPPARαAffinityLow-affinity ligand[4]
Human Serum AlbuminProtein Binding~99%[5]
BMS-309403 Phenoxy-aromatic systemFABP4Kᵢ< 2 nM[8][9]
Phenoxyquinoline Derivative (Ki6945) Phenoxy-aniline corePDGFRIC₅₀50 nM[7]
GW4064 Substituted phenoxy-like groupFXREC₅₀65 nM[10]

Experimental Protocols for Binding Kinetics Analysis

The following sections provide detailed, step-by-step protocols for determining the binding kinetics of a small molecule like N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline to a purified target protein using Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).

Method 1: Surface Plasmon Resonance (SPR)

SPR is a label-free optical detection technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[11] It is a gold-standard method for determining kinetic parameters (kₐ and kₔ) and the equilibrium dissociation constant (Kₔ).[12]

Causality Behind Experimental Choices:

  • Immobilization Strategy: The target protein (ligand) is typically immobilized on the sensor chip, while the small molecule (analyte) is flowed over the surface. This orientation is generally preferred for small molecule analysis as it is challenging to immobilize a small molecule without affecting its binding activity and to detect the small change in refractive index upon protein binding.

  • Sensor Chip Selection: A CM5 sensor chip is a common choice for amine coupling, a robust method for immobilizing proteins.

  • Analyte Concentration Series: A dilution series of the analyte is essential to determine the concentration-dependent binding and to accurately fit the kinetic data. The concentrations should ideally span a range from 0.1 to 10 times the expected Kₔ.

Detailed Step-by-Step Protocol for SPR Analysis:

  • System Preparation:

    • Ensure the SPR instrument (e.g., a Biacore system) is properly maintained and primed with a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Degas all buffers and solutions to prevent air bubbles in the microfluidic system.

  • Ligand (Protein) Immobilization via Amine Coupling:

    • Equilibrate a new CM5 sensor chip with running buffer.

    • Activate the sensor surface by injecting a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Inject the purified target protein (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. The optimal pH for pre-concentration should be determined empirically.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5.

    • A reference flow cell should be prepared in parallel, either by performing the activation and deactivation steps without protein injection or by immobilizing an irrelevant protein.

  • Analyte (Small Molecule) Binding Analysis:

    • Prepare a dilution series of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline in running buffer. A typical concentration range might be 1 nM to 10 µM. It is crucial to include a buffer-only (zero analyte) injection for double referencing.

    • Inject the analyte solutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • The injection sequence should consist of:

      • Association Phase: Injection of the analyte to monitor binding.

      • Dissociation Phase: Flow of running buffer to monitor the dissociation of the analyte from the ligand.

    • Inject the analyte concentrations in a randomized order to minimize systematic errors.

  • Surface Regeneration (if necessary):

    • After each analyte injection, the sensor surface may need to be regenerated to remove any bound analyte.

    • Test a series of regeneration solutions (e.g., low pH glycine, high salt, or organic solvents) to find a condition that removes all bound analyte without denaturing the immobilized ligand.

  • Data Analysis:

    • Subtract the response from the reference flow cell and the buffer-only injection from the data obtained on the target flow cell.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting will yield the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_analysis Binding Analysis cluster_data Data Processing prep_system System Priming & Degassing activate Activate Sensor (NHS/EDC) prep_system->activate prep_protein Prepare Protein Solution immobilize Inject Protein prep_protein->immobilize prep_analyte Prepare Analyte Dilutions inject Inject Analyte (Association) prep_analyte->inject activate->immobilize deactivate Deactivate (Ethanolamine) immobilize->deactivate deactivate->inject dissociate Buffer Flow (Dissociation) inject->dissociate regenerate Regenerate Surface dissociate->regenerate subtract Reference Subtraction dissociate->subtract regenerate->inject Next Cycle fit Fit to Kinetic Model subtract->fit results Obtain kₐ, kₔ, Kₔ fit->results

Caption: Workflow for SPR-based kinetic analysis.

Method 2: Bio-Layer Interferometry (BLI)

BLI is another label-free optical biosensing technique that measures biomolecular interactions in real-time.[13] It is particularly well-suited for high-throughput screening and kinetic characterization due to its microplate-based format and fluidics-free operation.[14]

Causality Behind Experimental Choices:

  • Biosensor Selection: For a protein with a common tag like a polyhistidine-tag (His-tag), Ni-NTA biosensors offer a straightforward and oriented immobilization strategy.[9] If the protein is biotinylated, streptavidin (SA) biosensors can be used for a very stable attachment.

  • Assay Format: The dip-and-read format of BLI allows for parallel processing of multiple samples, making it efficient for screening different analyte concentrations or multiple compounds.

  • Reference Subtraction: Running a parallel set of reference biosensors (without the ligand or with an irrelevant protein) and subtracting their signal from the sample biosensors is crucial for correcting baseline drift and non-specific binding.

Detailed Step-by-Step Protocol for BLI Analysis:

  • Assay Plate Preparation:

    • Use a 96-well or 384-well microplate.

    • Aliquot kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20) into the wells designated for baseline, dissociation, and analyte dilutions.

    • Prepare a dilution series of the N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline analyte in the designated wells.

    • Add the purified, tagged target protein to the loading wells.

  • Instrument and Method Setup:

    • In the instrument control software (e.g., Octet Data Acquisition), define the assay steps:

      • Baseline 1: Equilibration of the biosensors in kinetics buffer (e.g., 60 seconds).

      • Loading: Immobilization of the target protein onto the biosensors (e.g., 120-300 seconds).

      • Baseline 2: Equilibration of the loaded biosensors in kinetics buffer to establish a stable baseline before association (e.g., 60-120 seconds).

      • Association: Dipping the biosensors into the analyte wells (e.g., 120-300 seconds).

      • Dissociation: Moving the biosensors to buffer-only wells to monitor dissociation (e.g., 300-600 seconds).

  • Running the Experiment:

    • Place the prepared microplate and a tray of the appropriate biosensors into the instrument.

    • Start the pre-programmed run. The instrument will automatically move the biosensors through the different wells according to the defined method.

  • Data Analysis:

    • Open the resulting data file in the analysis software (e.g., Octet Data Analysis).

    • Perform data processing steps, including reference subtraction (subtracting the signal from the reference biosensors).

    • Align the curves by the baseline step.

    • Fit the processed data to a suitable binding model (e.g., 1:1 binding model).

    • The software will calculate the kₐ, kₔ, and Kₔ values with their corresponding statistical goodness-of-fit parameters (e.g., R²).

BLI_Workflow cluster_setup Setup cluster_run Automated Run cluster_analysis Data Analysis plate_prep Prepare 96-well Plate (Buffer, Protein, Analyte) baseline1 Baseline 1 (Buffer) plate_prep->baseline1 method_setup Define Assay Steps in Software method_setup->baseline1 load Load Protein onto Biosensors baseline1->load baseline2 Baseline 2 (Buffer) load->baseline2 associate Association (Analyte) baseline2->associate dissociate Dissociation (Buffer) associate->dissociate process_data Reference Subtraction & Alignment dissociate->process_data fit_model Fit to Kinetic Model process_data->fit_model results Calculate kₐ, kₔ, Kₔ fit_model->results

Caption: Workflow for BLI-based kinetic analysis.

Conclusion and Forward-Looking Statement

The kinetic characterization of a novel compound such as N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline is a foundational step in its journey from a chemical entity to a potential therapeutic agent. While direct data for this molecule is not yet available, a comparative analysis of structurally related compounds provides a valuable framework for hypothesis generation regarding its potential targets and binding properties. The presence of the 2,5-dimethylphenoxy group suggests a possible interaction with metabolic nuclear receptors, while the phenoxy-aniline core is a well-established scaffold for kinase inhibition.

By employing robust and quantitative techniques like Surface Plasmon Resonance and Bio-Layer Interferometry, researchers can obtain high-quality kinetic data (kₐ, kₔ, and Kₔ). The detailed protocols provided in this guide offer a clear and validated pathway for these experimental undertakings. The resulting kinetic profile will be instrumental in building a comprehensive understanding of the compound's mechanism of action, guiding structure-activity relationship studies, and ultimately, informing its future development as a potential therapeutic.

References

  • Floresta, G., et al. (2017). Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia. PMC.
  • JoVE. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Gemfibrozil - StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Hamberger, C., et al. (1986). In vitro binding study of gemfibrozil to human serum proteins and erythrocytes: interactions with other drugs. International Journal of Clinical Pharmacology Research, 6(6), 441-449.
  • Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • PLOS. (2012).
  • ResearchGate. (2023). Adipocyte fatty acid binding protein 4 (FABP4) inhibitors.
  • Pan, L., et al. (2007). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 361(2), 215-223.
  • BIAcore. (n.d.). Surface plasmon resonance.
  • Bio-protocol. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol, 4(18).
  • ResearchGate. (n.d.). PPAR- α -dependent hypolipidemic action of gemfibrozil.
  • protocols.io. (2023). Biolayer Interferometry for DNA Protein Interactions V.2.
  • U.S. Food and Drug Administration. (n.d.). LOPID (Gemfibrozil Tablets, USP).
  • PubMed. (2003). Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase.
  • Gemfibrozil's cytotoxicity and DNA protection: PPAR-α agonism overrides genotoxicity in lymphocytes. (2025). PubMed.
  • Duncan, J. A., et al. (2014). Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. Journal of Visualized Experiments, (84), e51383.
  • Ivan, C., et al. (2020). Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides. MethodsX, 7, 100868.
  • ResearchGate. (n.d.). FIGURE 1. FXR-independent activation of luciferase reporters by GW4064....
  • Harvard University. (n.d.). Biolayer Interferometry (BLI). Center for Macromolecular Interactions. Retrieved from [Link]

  • RCSB PDB. (2008). 3DCT: FXR with SRC1 and GW4064.
  • ACS Publications. (2015). Hepatic Disposition of Gemfibrozil and Its Major Metabolite Gemfibrozil 1-O-β-Glucuronide. Molecular Pharmaceutics.
  • PubMed. (2014). Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors.
  • Oxford Academic. (2026).
  • American Heart Association. (2004). Regulation of Human ApoA-I by Gemfibrozil and Fenofibrate Through Selective Peroxisome Proliferator-Activated Receptor α Modulation. Arteriosclerosis, Thrombosis, and Vascular Biology.
  • PubMed. (2025). Gemfibrozil's cytotoxicity and DNA protection: PPAR-α agonism overrides genotoxicity in lymphocytes.
  • PNAS. (n.d.).
  • PubMed. (2014). Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors.
  • PMC. (n.d.).
  • University of Pittsburgh. (n.d.).
  • MDPI. (2023).
  • BenchChem. (2025). Application Notes and Protocols for 2-(Substituted)
  • PubMed. (2019). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds).
  • Enzymlogic. (n.d.). Binding Kinetics of Drug-Target Interactions. Retrieved from [Link]

  • Frontiers. (n.d.).
  • PubMed. (n.d.). Quantitative structure-activity relationships for predicting the joint toxicity of substituted anilines and phenols to algae.
  • ResearchGate. (n.d.).
  • PMC. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.
  • NIH. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase.
  • Preprints.org. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.
  • BMG Labtech. (2020). Binding kinetics: high throughput assay for kinase inhibitors.
  • American Society for Pharmacology and Experimental Therapeutics. (n.d.). Identification and Characterization of a Novel Class of c-Jun N-terminal Kinase Inhibitors.
  • MDPI. (2024).
  • PubMed. (2013).

Sources

Validation

Cross-validation of in vitro assay results for N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline

An Application Scientist's Guide to the Cross-Validation of In Vitro Assay Results for N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline, a Novel Bioactive Compound Introduction: The Imperative of Assay Cross-Validati...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Cross-Validation of In Vitro Assay Results for N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline, a Novel Bioactive Compound

Introduction: The Imperative of Assay Cross-Validation in Early Drug Discovery

In the landscape of early-stage drug discovery, the initial identification of a bioactive compound, or "hit," is a pivotal moment. However, this initial promise must be rigorously tested and validated to ensure its integrity before committing to extensive downstream investment. A significant challenge in this phase is the risk of artifacts and assay-specific phenomena that can masquerade as genuine biological activity. Therefore, a robust cross-validation strategy, employing a matrix of orthogonal assays, is not merely a suggestion but a critical necessity.

This guide provides a comprehensive framework for the cross-validation of in vitro assay results for the novel compound N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline, hereafter referred to as Compound X . For the purpose of this illustrative guide, we will hypothesize that Compound X has been identified as a potential Positive Allosteric Modulator (PAM) of "Target G," a hypothetical Gαq-coupled G-protein coupled receptor (GPCR). A PAM enhances the response of the receptor to its natural (endogenous) ligand without activating the receptor on its own.

Our objective is to present a multi-faceted approach to confirm this specific mechanism of action, differentiate it from other possibilities (e.g., direct agonism, false-positive activity), and build a compelling, data-driven case for its advancement. This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental choices.

Part 1: Foundational Assays for Initial Characterization

The first step is to establish the primary activity of Compound X and quantify its potency and efficacy. We will employ two distinct, yet complementary, assay formats: a traditional second messenger assay and a more direct measure of protein-protein interaction.

Calcium Mobilization Assay (Functional, Cell-Based)

Rationale: Since our hypothetical Target G is Gαq-coupled, its activation by an endogenous ligand (EL) leads to the release of intracellular calcium (Ca²⁺). A PAM will potentiate this effect. This assay provides a robust, high-throughput-compatible method to measure the functional consequences of receptor activation in a cellular context.

Methodology:

  • Cell Culture: Maintain HEK293 cells stably expressing Target G in DMEM supplemented with 10% FBS and a selection antibiotic at 37°C and 5% CO₂.

  • Plating: Seed cells into 384-well black, clear-bottom plates at a density of 20,000 cells per well and allow them to adhere overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in a buffered saline solution. Incubate for 60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of Compound X. Utilize a fluorescent imaging plate reader (e.g., FLIPR) to add Compound X to the wells. Incubate for 15-30 minutes.

  • Ligand Stimulation & Reading: Add the endogenous ligand (EL) at a pre-determined EC₂₀ concentration (the concentration that gives 20% of the maximal response). Immediately begin kinetic reading of fluorescence intensity over a 2-3 minute period.

  • Data Analysis: Calculate the fold potentiation of the EC₂₀ response by Compound X. Plot this potentiation against the concentration of Compound X to determine the EC₅₀ (potency of potentiation) and Emax (maximal efficacy).

Radioligand Binding Assay (Biochemical)

Rationale: To confirm that Compound X interacts directly with Target G, a radioligand binding assay is essential. This biochemical assay directly measures the binding of a radiolabeled ligand to the receptor in the presence and absence of the test compound. For a PAM, we expect to see an increase in the affinity (and thus, a decrease in the dissociation constant, Kd) of the radiolabeled orthosteric ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing Target G.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled orthosteric antagonist (e.g., ³H-L), and varying concentrations of Compound X.

  • Incubation: Incubate the mixture at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound.

  • Detection: Wash the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data to determine if Compound X increases the binding of the radiolabeled ligand, which would be indicative of a positive allosteric effect on ligand affinity.

Part 2: Orthogonal Cross-Validation and De-risking

With primary activity established, we must now challenge our hypothesis with orthogonal assays. These assays use different detection technologies and biological principles to probe the same system, ensuring our initial results are not an artifact of a single platform.

Workflow for Orthogonal Validation

cluster_primary Primary Assays cluster_secondary Orthogonal Validation Assays cluster_counterscreen Counter-Screens / De-risking A Calcium Mobilization Assay (Functional, Cell-Based) C TR-FRET IP-One Assay (Biochemical) A->C Confirms Gq pathway (different readout) B Radioligand Binding Assay (Biochemical) D BRET-based GPCR-G Protein Dissociation (Live Cell) B->D Confirms direct target engagement in live cells Conclusion Validated Conclusion: Compound X is a selective PAM of Target G C->Conclusion D->Conclusion E Agonist Mode Screen (Calcium Assay) E->Conclusion Rules out agonism F Promiscuity Screen (e.g., CEREP Panel) F->Conclusion Confirms selectivity

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline

As drug development professionals and research scientists, we frequently handle complex synthetic intermediates where standard laboratory safety protocols fall dangerously short. N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobu...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and research scientists, we frequently handle complex synthetic intermediates where standard laboratory safety protocols fall dangerously short. N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline is one such compound. It merges a highly lipophilic phenoxypropylamine chain with a reactive aniline core.

My goal as a Senior Application Scientist is not simply to provide a checklist, but to dissect the causality behind these safety requirements. By understanding the mechanistic interactions between this molecule and human physiology, you can engineer a fail-safe environment in your laboratory and build a culture of uncompromising safety.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first deconstruct the molecule's structural hazards:

  • The Aniline Moiety (Systemic Toxicity): Aniline derivatives are notorious for their ability to induce methemoglobinemia. Once absorbed, the aniline core undergoes hepatic N-hydroxylation. The resulting N-hydroxylamine metabolites oxidize the Fe²⁺ in hemoglobin to Fe³⁺, severely impairing oxygen transport and causing cyanosis 1. Furthermore, anilines are potent skin sensitizers 2.

  • The Phenoxypropyl Chain (Dermal Penetration): The 2,5-dimethylphenoxypropyl group is highly lipophilic. This lipophilicity acts as a permeation enhancer, allowing the molecule to rapidly partition into and cross the stratum corneum of the skin, accelerating the systemic delivery of the toxic aniline core.

  • The Secondary Amine (Nitrosamine Risk): As a secondary amine, this compound is highly susceptible to nitrosation. It must never be exposed to nitrosating agents (e.g., sodium nitrite, nitrogen oxides), as this will rapidly generate N-nitrosamines, which are potent, volatile carcinogens.

Quantitative PPE Efficacy: Glove Permeation Data

Standard nitrile lab gloves provide a false sense of security. Because of the compound's lipophilicity and the aggressive solvent nature of the aniline core, standard elastomers fail rapidly. The table below summarizes the breakthrough time (BT)—the elapsed time before the permeation rate reaches 0.1 mg/m²/sec 3.

Glove MaterialBreakthrough Time (BT)Permeation RateSafety Rating
Natural Rubber / Latex < 10 minutesHigh⛔ Not Recommended
Nitrile (Standard Lab) 6 - 15 minutesHigh⚠️ Poor / Splashes Only
Neoprene ~ 60 minutesModerate🚸 Fair / Limited Exposure
Butyl Rubber > 480 minutesLow✅ Excellent / Recommended
Laminate (Silver Shield) > 480 minutesLow✅ Excellent / Recommended

Step-by-Step Operational Workflow

Every procedure in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Pre-Operational System Validation

  • Action: Verify the fume hood face velocity is between 80-120 feet per minute (fpm).

  • Causality: Aniline derivatives can form toxic dusts and vapors that are heavier than air. Proper laminar flow prevents vapor backwash into the operator's breathing zone 4.

  • Self-Validation: Tape a 2-inch Kimwipe strip to the bottom of the sash. It must pull steadily inward without turbulent fluttering. If fluttering occurs, the hood baffles are blocked or the exhaust is compromised. Do not proceed.

Step 2: PPE Layering Strategy

  • Action: Don a flame-resistant Nomex lab coat, chemical splash goggles, and a full face shield. Apply a double-glove system: an inner nitrile glove (for dexterity) and an outer Butyl rubber or Silver Shield laminate glove.

  • Causality: The outer butyl glove provides the primary chemical barrier (>480 min breakthrough), while the inner nitrile glove protects against incidental contact during the doffing (removal) process.

  • Self-Validation: Perform a nitrogen gas inflation test on the outer butyl gloves prior to donning to check for microscopic pinholes.

Step 3: Chemical Weighing and Transfer

  • Action: Weigh the solid compound using an analytical balance enclosed entirely within the fume hood. Use an anti-static bar (ionizer) during the transfer.

  • Causality: Static electricity causes fine organic powders to repel and aerosolize, drastically increasing inhalation risk.

  • Self-Validation: Transfer the compound into a pre-tared, sealable reaction vial before removing it from the balance area. Wipe the exterior of the sealed vial with a dry Kimwipe. Inspect the wipe visually against a stark white background. If any residue is detected, the transfer protocol was breached, and immediate localized decontamination is required.

Operational Safety Visualization

Workflow Start 1. Pre-Operational Hood Validation PPE 2. Don Butyl/Laminate Gloves & Nomex Coat Start->PPE Handle 3. Closed-System Chemical Transfer PPE->Handle Spill Exposure or Spill Detected? Handle->Spill Decon 4. Emergency Decon & Medical Eval Spill->Decon Yes Dispose 5. Amine Quenching & Waste Disposal Spill->Dispose No Decon->Dispose

Workflow for handling aniline derivatives with integrated safety checkpoints.

Disposal and Decontamination Plan

Improper disposal of phenoxypropylamines and anilines poses a severe environmental and downstream personnel hazard.

  • Chemical Quenching (Amine Deactivation): Before disposing of reaction vessels or residual stock, quench the active compound using a dilute acidic solution (e.g., 1M HCl).

    • Causality: Protonating the secondary and primary amines converts the lipophilic freebase into a highly water-soluble, non-volatile ammonium salt. This drastically reduces the vapor pressure and dermal permeability of the compound, mitigating exposure risks for downstream waste handlers.

  • Waste Segregation: Collect all quenched aqueous and organic waste in clearly labeled, high-density polyethylene (HDPE) containers.

    • Critical Warning:Do not mix this waste stream with strong oxidizing agents (e.g., peroxides, nitric acid) due to the risk of violent, exothermic oxidation of the electron-rich aniline ring.

  • PPE Disposal: Outer butyl gloves and contaminated wipes must be double-bagged in 6-mil polyethylene bags, sealed, and disposed of as solid hazardous chemical waste.

References

  • Product Safety Assessment: Aniline. Lanxess Environment, Health and Safety. Available at: [Link]

  • Aniline Family Toxicity and Biomonitoring. HBM4EU (Human Biomonitoring for Europe). Available at: [Link]

  • Hand Protection Chemical Resistance Guide. San Francisco State University / North Technical Service. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline
Reactant of Route 2
Reactant of Route 2
N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline
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